3,3'-Dichlorobenzoin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10Cl2O2 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
1,2-bis(3-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H |
InChI Key |
UPFRREZNWCUAHC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,3'-Dichlorobenzoin: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3,3'-Dichlorobenzoin, a halogenated aromatic ketone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide focuses on its fundamental chemical structure, predicted properties, and a generalized experimental protocol for its synthesis via the well-established benzoin condensation of 3-chlorobenzaldehyde. The information presented is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar molecules.
Chemical Structure and Identification
This compound is a symmetrical molecule characterized by a central α-hydroxy ketone core flanked by two 3-chlorophenyl substituents. The presence of chlorine atoms on the aromatic rings is expected to significantly influence the molecule's electronic properties and reactivity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-Hydroxy-1,2-bis(3-chlorophenyl)ethan-1-one |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.14 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)C2=CC(=CC=C2)Cl)O |
| InChI Key | (Predicted) |
| CAS Number | Information not readily available |
Physicochemical Properties (Predicted)
The physicochemical properties of this compound are not extensively documented. However, based on its structure and by analogy to similar benzoin derivatives, the following properties can be predicted. It is crucial to note that these are estimations and should be confirmed through experimental analysis.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Physical State | Solid | Most benzoin derivatives are crystalline solids at room temperature. |
| Melting Point | > 150 °C | The presence of chlorine atoms and the larger molecular size compared to unsubstituted benzoin would likely result in a higher melting point. |
| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar functional groups. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and chlorinated solvents. | The nonpolar aromatic rings and chlorine atoms dominate the molecule's polarity, leading to poor water solubility. |
Synthesis of this compound
The most direct and established method for the synthesis of this compound is the benzoin condensation of 3-chlorobenzaldehyde. This reaction involves the cyanide- or thiamine-catalyzed dimerization of two molecules of the aldehyde to form the α-hydroxy ketone.
Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde
This protocol is a generalized procedure based on the well-documented thiamine-catalyzed benzoin condensation of aromatic aldehydes.[1] Researchers should optimize reaction conditions for this specific substrate.
Materials:
-
3-Chlorobenzaldehyde
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethanol (95%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve a catalytic amount of thiamine hydrochloride in a minimal amount of water.
-
Addition of Base: Cool the thiamine solution in an ice bath and slowly add a stoichiometric equivalent of cold aqueous sodium hydroxide solution with stirring. The solution should turn yellow, indicating the formation of the active thiamine ylide catalyst.
-
Addition of Aldehyde: To the cooled catalyst solution, add 3-chlorobenzaldehyde dissolved in ethanol.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to initiate or accelerate the reaction, but care should be taken as the catalyst can be heat-sensitive.[1] The reaction is typically allowed to proceed for several hours to overnight.
-
Isolation of Product: Upon completion, the product may precipitate from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure. The crude product is then collected by vacuum filtration and washed with cold water and a small amount of cold ethanol to remove impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Potential Signaling Pathways and Biological Activities
While no specific biological activities or signaling pathway involvements have been reported for this compound, the benzoin scaffold is present in various biologically active molecules. For instance, some benzoin derivatives have been investigated for their potential as enzyme inhibitors or as ligands for various receptors. The introduction of chlorine atoms can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Further research is required to explore the biological relevance of this compound.
Conclusion
This compound is a halogenated aromatic ketone that can be synthesized through the benzoin condensation of 3-chlorobenzaldehyde. While specific experimental data on its properties and biological activity are scarce, this guide provides a foundational understanding of its structure and a reliable method for its preparation. The information herein should serve as a valuable starting point for researchers and professionals in drug development and chemical synthesis who are interested in exploring the potential of this and related compounds. It is strongly recommended that the predicted properties be validated through rigorous experimental characterization.
References
An In-depth Technical Guide on 3,3'-Dichlorobenzoin: Physical and Chemical Properties
Initial research for "3,3'-Dichlorobenzoin" has yielded no direct results for a compound with this specific name. Search results consistently provide information for a similarly named compound, 3,3'-Dichlorobenzidine. This suggests that "this compound" may be a less common chemical name, a potential synonym, or a possible misnomer for 3,3'-Dichlorobenzidine. The following guide will therefore focus on the physical and chemical properties of 3,3'-Dichlorobenzidine, a compound for which extensive data is available.
Chemical Identity and Physical Properties of 3,3'-Dichlorobenzidine
3,3'-Dichlorobenzidine is an organic compound that appears as a gray to purple crystalline solid.[1][2] It is a derivative of benzidine, with chlorine atoms substituted at the 3 and 3' positions of the biphenyl structure.
Quantitative Physical and Chemical Data
A summary of the key physical and chemical properties of 3,3'-Dichlorobenzidine is presented in the table below for easy reference by researchers and scientists.
| Property | Value | Source |
| IUPAC Name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-diamine | [3] |
| Synonyms | 4-(4-Amino-3-chlorophenyl)-2-chloroaniline, 3,3'-Dichlorobenzidine base | [1][3] |
| CAS Number | 91-94-1 | [1][3][4] |
| Chemical Formula | C₁₂H₁₀Cl₂N₂ | [3][4] |
| Molecular Weight | 253.13 g/mol | [1][3][4][5] |
| Melting Point | 132-133 °C | [1][3] |
| Boiling Point | 402 °C | [3] |
| Solubility in Water | 0.07% at 15 °C | [3] |
| Appearance | Gray or purple crystalline solid | [3][6] |
Solubility and Stability
3,3'-Dichlorobenzidine is practically insoluble in water but is soluble in organic solvents such as ethanol, benzene, and glacial acetic acid.[1][6] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[6] Aqueous solutions of 3,3'-dichlorobenzidine can degrade to a monochloro derivative when exposed to light.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings. This section outlines the synthesis of 3,3'-Dichlorobenzidine.
Synthesis of 3,3'-Dichlorobenzidine
The synthesis of 3,3'-Dichlorobenzidine is typically a multi-step process. A common method involves the reduction of 2-nitrochlorobenzene, followed by a benzidine rearrangement.
Experimental Workflow for the Synthesis of 3,3'-Dichlorobenzidine
Caption: Synthesis of 3,3'-Dichlorobenzidine from 2-Nitrochlorobenzene.
Methodology:
-
Reduction of 2-Nitrochlorobenzene: 2-Nitrochlorobenzene is reduced using zinc powder in a basic solution to yield 2,2'-dichlorodiphenylhydrazine.[3]
-
Benzidine Rearrangement: The intermediate, 2,2'-dichlorodiphenylhydrazine, undergoes a benzidine rearrangement reaction to form 3,3'-Dichlorobenzidine.[3]
Another detailed synthesis method involves a three-step reaction starting from o-nitrochlorobenzene to produce 2,2'-dichloroazoxybenzene, which is then converted to 2,2'-dichlorohydrazobenzene, and finally rearranged to 3,3'-dichlorobenzidine with high yield and purity.[7] A patented method also describes the preparation of 3,3'-dichlorobenzidine hydrochloride through the rearrangement of 2,2'-dichlorohydrazobenzene using hydrogen chloride gas.[8]
Chemical Reactivity and Applications
3,3'-Dichlorobenzidine is a reactive compound, primarily utilized in the synthesis of pigments.
Double Diazotization
The most significant reaction of 3,3'-Dichlorobenzidine is its double diazotization. This process creates a bis(diazo) intermediate that is subsequently coupled with other molecules to produce various diarylide yellow pigments used in printing inks.[3]
Logical Relationship of 3,3'-Dichlorobenzidine in Pigment Synthesis
Caption: Role of 3,3'-Dichlorobenzidine in the synthesis of diarylide pigments.
Other Reactions
In aqueous solutions, 3,3'-Dichlorobenzidine can undergo chlorination to form a tetrachloro derivative.[3]
Spectral Data
While a comprehensive set of spectral data for 3,3'-Dichlorobenzidine was not found within the scope of this search, some information regarding its analysis by mass spectrometry is available. A study demonstrated the use of Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry for the analysis of 3,3'-dichlorobenzidine and its degradation products in environmental samples.[9] This technique allows for direct analysis without the need for chromatographic separation.[9]
References
- 1. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]
- 4. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]
- 5. 3,3'-Dichlorobenzidine | 91-94-1 [chemicalbook.com]
- 6. 3,3'-Dichlorobenzidine CAS#: 91-94-1 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement - Google Patents [patents.google.com]
- 9. Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on 3,3'-Dichlorobenzoin
It is not possible to provide an in-depth technical guide on 3,3'-Dichlorobenzoin as a CAS number for this specific chemical compound could not be identified in publicly available chemical databases and scientific literature.
A thorough search was conducted to locate the Chemical Abstracts Service (CAS) registry number for "this compound". This included searches for the compound by its common name and its systematic IUPAC name, "2-hydroxy-1,2-bis(3-chlorophenyl)ethanone". Despite these efforts, no specific CAS number or significant body of research was found for this particular molecule.
The search results were predominantly for a different compound, 3,3'-Dichlorobenzidine , which has the CAS number 91-94-1 .[1][2] It is crucial to distinguish between these two substances as they have different chemical structures, properties, and applications. "Benzoin" refers to a 2-hydroxy-1,2-diphenylethanone backbone, whereas "benzidine" is a derivative of biphenyl-4,4'-diamine.
Without a confirmed CAS number and the associated published research, it is not feasible to provide the requested in-depth technical guide that would include:
-
Quantitative Data: Summarized in structured tables.
-
Detailed Experimental Protocols: For key experiments.
-
Signaling Pathway and Workflow Diagrams: Using Graphviz (DOT language).
The creation of such a technical document requires a foundation of peer-reviewed scientific literature that details the synthesis, characterization, and biological or chemical activity of the compound . For "this compound," this foundational information appears to be unavailable.
Researchers, scientists, and drug development professionals are advised to verify the correct name and CAS number of their compound of interest before proceeding with in-depth literature reviews or experimental work. If "this compound" is a novel or custom-synthesized compound, it would not yet have a registered CAS number or a body of public research.
References
An In-depth Technical Guide to the Cyanide-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde to form 3,3'-Dichlorobenzoin
This whitepaper provides a detailed examination of the core mechanism of the benzoin condensation, with a specific focus on the synthesis of 3,3'-Dichlorobenzoin from its precursor, 3-chlorobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deep understanding of this classic carbon-carbon bond-forming reaction.
Introduction
The benzoin condensation, first reported by Liebig and Wöhler in 1832, is a powerful coupling reaction between two aldehydes, typically aromatic, to form an α-hydroxyketone, also known as an acyloin.[1] The reaction is traditionally catalyzed by a nucleophile, most notably the cyanide ion, which plays a crucial role in enabling the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon.[2][3] This transformation converts the normally electrophilic carbonyl carbon into a nucleophilic species, which is the key step in the condensation.
The study of substituted benzaldehydes, such as 3-chlorobenzaldehyde, in the benzoin condensation is of significant interest. The electronic nature of substituents on the aromatic ring can profoundly influence the reaction rate and equilibrium. The chlorine atom at the meta-position in 3-chlorobenzaldehyde acts as an electron-withdrawing group through induction, which is expected to affect the stability of key intermediates in the reaction pathway. This guide will elucidate the step-by-step mechanism, present relevant quantitative data from related systems, provide a detailed experimental protocol, and offer predicted spectroscopic data for the final product, this compound.
The Core Reaction Mechanism
The cyanide-catalyzed benzoin condensation follows a well-established multi-step pathway.[1][4] The role of the cyanide ion is multifaceted: it is an excellent nucleophile, its electron-withdrawing nature stabilizes the key carbanionic intermediate, and it is a good leaving group, allowing for its regeneration at the end of the catalytic cycle.
The mechanism for the formation of this compound is detailed below:
-
Step 1: Nucleophilic Attack of Cyanide. The cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon of the first molecule of 3-chlorobenzaldehyde. This reversible step results in the formation of a cyanohydrin anion intermediate (a mandelonitrile derivative).[4]
-
Step 2: Proton Transfer. The anionic intermediate is protonated by the solvent (typically a water/ethanol mixture) to form the cyanohydrin. This step is also reversible.
-
Step 3: Umpolung - Formation of the Acyl Anion Equivalent. A base (hydroxide, formed in situ) removes the acidic proton from the carbon that was formerly the carbonyl carbon. This deprotonation is facilitated by the electron-withdrawing cyano group, which stabilizes the resulting carbanion through resonance. This carbanion is the key nucleophilic species—an acyl anion equivalent—and represents the reversal of the carbonyl carbon's normal electrophilic character.[3]
-
Step 4: Condensation. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of a second molecule of 3-chlorobenzaldehyde. This step forms a new carbon-carbon bond and creates a new alkoxide intermediate.
-
Step 5: Rearrangement and Catalyst Elimination. A proton transfer occurs, followed by the elimination of the cyanide ion. The departure of the cyanide ion is favorable as it regenerates the stable aromatic ketone and the catalyst. This final step yields the product, this compound, and liberates the cyanide ion to participate in another catalytic cycle.
Below is a Graphviz diagram illustrating the complete catalytic cycle.
Caption: The catalytic cycle for the cyanide-mediated benzoin condensation of 3-chlorobenzaldehyde.
Experimental Protocols
3.1 Synthesis of this compound
-
Reagents and Equipment:
-
3-Chlorobenzaldehyde (must be purified by distillation to remove benzoic acid)
-
Sodium Cyanide (NaCN)
-
95% Ethanol
-
Deionized Water
-
Round-bottom flask (e.g., 500 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Recrystallization apparatus
-
-
Procedure:
-
A 500 mL round-bottomed flask is charged with 95% ethanol (125 mL), deionized water (100 mL), and purified 3-chlorobenzaldehyde (0.1 mol, 14.06 g).
-
To this solution, sodium cyanide (0.01 mol, 0.49 g) is added. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acid, which liberates poisonous HCN gas.
-
The mixture is fitted with a reflux condenser and heated to a gentle boil with constant stirring for 30-45 minutes.
-
During heating, the product may begin to crystallize from the hot solution.
-
After the reflux period, the flask is cooled in an ice bath to maximize crystallization.
-
The crude product is collected by suction filtration using a Büchner funnel and washed with a small amount of cold water.
-
The crude this compound is purified by recrystallization from hot 95% ethanol.
-
The purified crystals are collected by filtration and dried in a vacuum desiccator.
-
The workflow for this experimental procedure is outlined in the diagram below.
Caption: Standard experimental workflow for the synthesis and purification of this compound.
Quantitative Data and Substituent Effects
The electronic effect of substituents on the aromatic aldehyde has a notable impact on the yield and rate of the benzoin condensation. Electron-withdrawing groups, like the chloro group in 3-chlorobenzaldehyde, are generally expected to increase the electrophilicity of the carbonyl carbon. This makes the initial nucleophilic attack by the cyanide ion (Step 1) and the subsequent attack by the carbanion on the second aldehyde molecule (Step 4) more favorable.
While specific kinetic data for 3-chlorobenzaldehyde is sparse, yields for related substituted aldehydes provide valuable context.
| Aldehyde Substrate | Catalyst System | Yield (%) | Reference |
| Benzaldehyde | NaCN / aq. EtOH | 90–92 | [5] |
| 4-Methylbenzaldehyde | N,N-dimethylbenzimidazolium iodide / NaOH | 96 | [6] |
| 4-Chlorobenzaldehyde | N,N-dimethylbenzimidazolium iodide / NaOH | 34 | [6] |
| 4-Methoxybenzaldehyde | N-Heterocyclic Carbene / K₂CO₃ | 91 | [7] |
| Furfural | N,N-dimethylbenzimidazolium iodide / NaOH | 3 | [6] |
Table 1: Comparative yields for benzoin condensation with various aromatic aldehydes. Note that reaction conditions and catalyst systems vary between studies, impacting direct comparability.
The lower yield observed for 4-chlorobenzaldehyde in one study suggests that while electron-withdrawing groups can accelerate key steps, they may also influence side reactions or the overall position of the reversible equilibrium.[6] For 3-chlorobenzaldehyde, a moderate to good yield can be expected under optimized conditions.
Spectroscopic Data (Predicted)
No definitive, published spectroscopic data for this compound was identified. However, based on the known spectra of benzoin, 1,3-dichlorobenzene, and standard chemical shift/frequency correlations, the following characteristics can be predicted for the final product.
| Spectroscopic Method | Predicted Features | Rationale |
| ¹H NMR (CDCl₃) | δ ≈ 4.5-5.0 ppm (s, 1H, -OH)δ ≈ 5.9-6.1 ppm (s, 1H, -CH(OH)-)δ ≈ 7.2-8.0 ppm (m, 8H, Ar-H) | The hydroxyl proton is a broad singlet. The benzylic proton is a sharp singlet adjacent to the carbonyl. The aromatic region will show complex multiplets due to the meta-substitution pattern. |
| ¹³C NMR (CDCl₃) | δ ≈ 75-77 ppm (-CH(OH)-)δ ≈ 125-140 ppm (Ar-C)δ ≈ 195-200 ppm (C=O) | The chemical shifts are based on analogous structures. The carbonyl carbon appears significantly downfield. The aromatic region will show multiple signals due to the asymmetric substitution. |
| IR (KBr) | ν ≈ 3400-3450 cm⁻¹ (O-H stretch, broad)ν ≈ 3050-3100 cm⁻¹ (Ar C-H stretch)ν ≈ 1670-1685 cm⁻¹ (C=O stretch, strong)ν ≈ 1000-1100 cm⁻¹ (C-Cl stretch) | The key features are the broad hydroxyl peak and the strong, sharp carbonyl peak, which is characteristic of α-hydroxyketones. |
Table 2: Predicted Spectroscopic Data for this compound.
Conclusion
The benzoin condensation remains a cornerstone of organic synthesis for the formation of α-hydroxyketones. The mechanism for the formation of this compound from 3-chlorobenzaldehyde follows the classical cyanide-catalyzed pathway, involving a critical umpolung step to generate a nucleophilic acyl anion equivalent. The electron-withdrawing nature of the meta-chloro substituents is anticipated to influence the reaction kinetics by enhancing the electrophilicity of the carbonyl centers. While specific quantitative and spectroscopic data for this compound are not widely published, a robust synthesis can be designed based on established protocols, and its structural confirmation can be guided by predictable spectroscopic features. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and understand this important derivative.
References
- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 2. Benzoin Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Benzoin Condensation [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scienceasia.org [scienceasia.org]
- 7. eurjchem.com [eurjchem.com]
A Technical Guide to the Spectroscopic Characterization of 3,3'-Dichlorobenzoin
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,3'-Dichlorobenzoin
This compound is an organic compound with the chemical formula C₁₄H₁₀Cl₂O₂. Its structure consists of a benzoin core with two chlorine atoms substituted at the 3 and 3' positions of the phenyl rings. The presence of a ketone, a secondary alcohol, and dichlorinated aromatic rings gives this molecule distinct spectroscopic features that can be elucidated using a combination of analytical techniques. This guide serves as a practical resource for researchers involved in the synthesis and characterization of similar compounds.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. These values are predictions and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Multiplet | 8H | Aromatic Protons |
| ~5.9 | Singlet | 1H | -CH(OH)- |
| ~4.5 | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (Ketone) |
| ~135 - 140 | Aromatic C-Cl |
| ~125 - 133 | Aromatic C-H & C-C |
| ~75 | -CH(OH)- |
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H Stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~1680 | Strong | C=O Stretch (Ketone) |
| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1100 | Medium | C-O Stretch (Secondary Alcohol) |
| 800 - 600 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 280/282/284 | High | [M]⁺ (Molecular Ion with Cl isotopes) |
| 141/143 | High | [C₇H₄ClO]⁺ (Chlorobenzoyl cation) |
| 105 | Medium | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan with an empty sample holder.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
3.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of 50-500.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms.
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.
An In-depth Technical Guide to 3,3'-Dichlorobenzoin
IUPAC Name: 2-hydroxy-1,2-bis(3-chlorophenyl)ethanone
This guide provides a comprehensive overview of 3,3'-Dichlorobenzoin, including its chemical structure, nomenclature, and detailed synthetic protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Properties
This compound is a symmetrical α-hydroxy ketone derivative with chlorine atoms substituted at the meta-positions of both phenyl rings. The presence of these halogen atoms is anticipated to influence its chemical reactivity and biological activity.
Quantitative Data Summary
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.14 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in organic solvents like ethanol, acetone; Insoluble in water |
| Predicted ¹H NMR | |
| δ ~5.0-6.0 ppm | 1H, singlet (hydroxyl proton) |
| δ ~6.0-6.5 ppm | 1H, singlet (methine proton) |
| δ ~7.0-8.0 ppm | 8H, multiplet (aromatic protons) |
| Predicted ¹³C NMR | |
| δ ~75-85 ppm | C-OH |
| δ ~125-140 ppm | Aromatic carbons |
| δ ~190-200 ppm | C=O |
| Predicted IR (cm⁻¹) | |
| ~3400-3500 cm⁻¹ | O-H stretch |
| ~1670-1690 cm⁻¹ | C=O stretch |
| ~1550-1600 cm⁻¹ | C=C aromatic stretch |
| ~700-800 cm⁻¹ | C-Cl stretch |
Experimental Protocols
The primary synthetic route to this compound is the benzoin condensation of 3-chlorobenzaldehyde. This reaction can be catalyzed by either cyanide ions or a thiamine-based N-heterocyclic carbene (NHC).
1. Thiamine-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde
This method offers a greener alternative to the traditional cyanide-catalyzed reaction.
-
Materials:
-
3-chlorobenzaldehyde
-
Thiamine hydrochloride (Vitamin B₁)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve thiamine hydrochloride in water.
-
Add 95% ethanol to the solution and cool the mixture in an ice bath.
-
Slowly add a cooled solution of sodium hydroxide to the thiamine solution while keeping the temperature below 20°C. The solution should turn yellow, indicating the formation of the active thiamine ylide catalyst.
-
Add 3-chlorobenzaldehyde to the reaction mixture.
-
Heat the mixture to reflux at approximately 60-65°C for 90 minutes.
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the product.
-
Collect the crude this compound crystals by vacuum filtration.
-
Wash the crystals with a cold 50:50 ethanol-water mixture to remove any unreacted aldehyde.
-
Recrystallize the crude product from hot 95% ethanol to obtain purified this compound.
-
2. Cyanide-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde
This is the classic method for benzoin condensation, known for its efficiency.
-
Materials:
-
3-chlorobenzaldehyde (purified)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (95%)
-
Water
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place 95% ethanol, water, and purified 3-chlorobenzaldehyde.
-
Add a catalytic amount of sodium or potassium cyanide.
-
Heat the mixture to reflux for 30-60 minutes. The product will begin to crystallize from the hot solution.
-
After the reflux period, cool the reaction mixture in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical pathways and a general experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to the Safe Handling of 3,3'-Dichlorobenzoin
Disclaimer: No specific Safety Data Sheet (SDS) for 3,3'-Dichlorobenzoin is readily available in public databases. The following guide is based on safety information for structurally related compounds, including benzoin and 4,4'-dichlorobenzoin, as well as general principles for handling halogenated organic compounds. This information is intended for use by trained professionals in a laboratory setting and should be supplemented by a thorough risk assessment before any handling or synthesis is undertaken.
This technical guide provides a comprehensive overview of the safety and handling considerations for this compound, a halogenated aromatic ketone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety data and handling protocols from structurally analogous compounds, namely benzoin and 4,4'-dichlorobenzoin, and general guidelines for handling halogenated organic compounds. This guide is intended for researchers, scientists, and professionals in drug development and other relevant fields.
Physicochemical and Toxicological Data
Table 1: Physical and Chemical Properties of Benzoin and Related Compounds
| Property | Benzoin | 4,4'-Dichlorobenzoin | This compound (Predicted) |
| CAS Number | 119-53-9 | 4254-20-0 | 6655-08-9 |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₀Cl₂O₂ | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 212.24 g/mol | 281.14 g/mol | 281.14 g/mol |
| Appearance | Off-white to yellowish crystalline solid[1] | No data available | Likely a solid |
| Melting Point | 133-137 °C[2] | 87-88 °C[3] | No data available |
| Boiling Point | 343 °C | No data available | No data available |
| Solubility | Very slightly soluble in cold water[4] | No data available | Likely insoluble in water |
Table 2: Toxicological Data of Benzoin and Related Compounds
| Hazard | Benzoin | 4,4'-Dichlorobenzoin | This compound (Inferred) |
| Acute Oral Toxicity | LD50 (rat): 10,000 mg/kg[5] | No data available | Assumed to be harmful if swallowed. |
| Acute Dermal Toxicity | LD50 (rabbit): 8,870 mg/kg[5] | No data available | May be harmful in contact with skin. |
| Skin Irritation | May cause skin irritation.[6] | No data available | Expected to cause skin irritation. |
| Eye Irritation | Causes serious eye irritation. | No data available | Expected to cause serious eye irritation. |
| Carcinogenicity | Not classified as a carcinogen. | No data available | Unknown, but should be handled as a potential carcinogen due to the presence of chlorinated aromatic rings. |
Hazard Identification and Precautionary Measures
Based on the data from related compounds, this compound should be handled as a hazardous substance.
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[4]
-
Halogenated organic compounds can have environmental impacts and may be toxic to aquatic life.[7][8]
Precautionary Statements:
-
Prevention:
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[9]
-
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
The handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Workflow
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Synthesis of this compound (Representative Protocol)
Materials:
-
3-Chlorobenzaldehyde
-
Thiamine hydrochloride (or Sodium Cyanide - EXTREME CAUTION REQUIRED )
-
Sodium hydroxide
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
Catalyst Preparation:
-
Thiamine Hydrochloride Route (Greener approach): Dissolve thiamine hydrochloride in a minimal amount of water in a round-bottom flask and cool in an ice bath. Add a cold solution of sodium hydroxide dropwise.[12]
-
Cyanide Route (Traditional method, HIGHLY TOXIC): In a round-bottom flask, dissolve sodium cyanide in water. Add ethanol. Note: Cyanide is extremely toxic. Handle with extreme caution and appropriate engineering controls.
-
-
Reaction:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.[12]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Synthesis and Purification Workflow
Caption: A representative workflow for the synthesis and purification of this compound.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solid spills, prevent the generation of dust. For liquid spills, use an inert absorbent material.
-
Collect: Carefully scoop the spilled material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Emergency Response Logic
Caption: Logical flow for responding to spills or personal exposure to this compound.
This guide provides a framework for the safe handling of this compound based on available data for similar compounds. It is imperative that all laboratory work is conducted with a comprehensive understanding of the potential hazards and with the appropriate safety measures in place. Always consult with your institution's safety officer before beginning any new experimental work.
References
- 1. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thermofishersci.in [thermofishersci.in]
- 3. scienceasia.org [scienceasia.org]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. estron.com [estron.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Laboratory evaluation of halogenated compound content - Analytice [analytice.com]
- 9. fishersci.com [fishersci.com]
- 10. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 11. Benzoin Condensation [organic-chemistry.org]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Historical literature review on substituted benzoins
An In-depth Technical Guide on the Historical Literature of Substituted Benzoins
Introduction
Substituted benzoins, a class of α-hydroxy ketones, have been a subject of significant interest in organic chemistry for nearly two centuries. Their rich history is intertwined with the development of fundamental concepts in reaction mechanisms and catalysis. The parent compound, benzoin, was first synthesized in 1832 by Justus von Liebig and Friedrich Wöhler during their investigations into bitter almond oil.[1][2][3] This discovery paved the way for the exploration of a wide array of substituted analogs, each with unique properties and applications. The benzoin condensation, the classic reaction for their synthesis, is a cornerstone of organic chemistry, demonstrating the concept of "umpolung" or the reversal of polarity of the carbonyl carbon.[4][5][6]
This technical guide provides a comprehensive historical review of the synthesis, properties, and applications of substituted benzoins. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential utility of these versatile compounds. The guide details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the evolution of their applications from synthetic intermediates to molecules with significant biological and photochemical activity.
Synthetic Methodologies: A Historical Perspective
The synthesis of substituted benzoins has evolved significantly since the 19th century. While the benzoin condensation remains a central theme, other methods have been developed to access a wider range of structures, including those that are challenging to synthesize via the classic route.
The Benzoin Condensation
The benzoin condensation is a carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes, typically aromatic, to form an α-hydroxy ketone.[1][5][6] The reaction is catalyzed by a nucleophile, with the most historically significant catalysts being the cyanide ion and, later, N-heterocyclic carbenes (NHCs).
a) Cyanide-Catalyzed Benzoin Condensation
The catalytic role of cyanide in the benzoin condensation was elucidated by Nikolay Zinin in the late 1830s.[1][2] The mechanism, proposed by A. J. Lapworth in 1903, involves the nucleophilic attack of the cyanide ion on the aldehyde carbonyl, followed by a proton transfer to create a cyanohydrin intermediate.[1] This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde. Subsequent elimination of the cyanide ion yields the benzoin product.[1][3] The reaction is reversible, and the product distribution is determined by thermodynamic stability.[1]
The synthesis of "mixed" or unsymmetrical benzoins, where two different aldehydes are used, is also possible.[1] However, this can lead to a mixture of four products (two homo-dimers and two cross-benzoins), making purification challenging.[7][8]
b) N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation
A significant advancement in benzoin chemistry was the discovery that N-heterocyclic carbenes (NHCs), generated from the deprotonation of thiazolium or triazolium salts, can also catalyze the benzoin condensation.[1][5] This was first reported by Ukai, and the mechanism was later detailed by Ronald Breslow in 1958.[6][9][10] The NHC catalyst functions similarly to cyanide, enabling the umpolung of the aldehyde.[6] NHC catalysts have expanded the scope of the benzoin condensation, including the synthesis of asymmetric benzoins using chiral NHCs.[1][6][11] Triazolium salt-derived NHCs have proven to be particularly effective for enantioselective benzoin reactions.[6][11]
The Stetter Reaction
While not a direct synthesis of benzoins, the Stetter reaction is a closely related and important transformation. Reported by Dr. Hermann Stetter in 1973, it involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by cyanide or a thiazolium salt.[10][12] This reaction competes with the 1,2-addition that leads to benzoin products.[12] However, because the benzoin condensation is reversible and the Stetter reaction is not, the 1,4-dicarbonyl product is typically favored.[10][12] The Stetter reaction provides a valuable route to 1,4-dicarbonyl compounds, which are versatile synthetic intermediates.[9][10]
Acyloin Condensation
The acyloin condensation is a reductive coupling of two carboxylic acid esters using metallic sodium to produce an α-hydroxy ketone.[13] This method is particularly useful for the synthesis of aliphatic analogs of benzoins, which are also known as acyloins.[13] The reaction can be performed intramolecularly with di-esters to form cyclic acyloins.[13]
Other Synthetic Approaches
Several other methods for the synthesis of substituted benzoins and their derivatives have been reported in the literature. These include:
-
Oxidation of Benzylic Alcohols: Facile oxidation of benzylic alcohols can yield benzil compounds (1,2-diketones), which can then be selectively reduced to the corresponding benzoin.[14]
-
Grignard Reactions: The addition of a Grignard reagent to a cyanohydrin or a protected cyanohydrin of an aromatic aldehyde has been used for the synthesis of mixed benzoins.[14]
-
Ultrasonic and Microwave-Assisted Synthesis: To improve yields and reaction times, especially for benzoins with electron-donating substituents which are often difficult to synthesize, ultrasonic (US) and microwave (MW) assisted methods have been explored.[14]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of substituted benzoins based on methodologies described in the literature.
Protocol 1: Cyanide-Catalyzed Benzoin Condensation (General Procedure)
-
Reactant Preparation: An aromatic aldehyde (e.g., benzaldehyde) is dissolved in aqueous ethanol.
-
Catalyst Addition: A catalytic amount of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the solution.[2]
-
Reaction: The mixture is typically refluxed for a specified period, often with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often crystallizes out. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: NHC-Catalyzed Benzoin Condensation (General Procedure)
-
Catalyst Generation: A thiazolium or triazolium salt is dissolved in a suitable solvent (e.g., THF or DMF). A base (e.g., a tertiary amine like triethylamine or DBU) is added to deprotonate the salt and generate the N-heterocyclic carbene in situ.
-
Aldehyde Addition: The aldehyde substrate is added to the solution containing the NHC catalyst.
-
Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as indicated by TLC.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Protocol 3: Oxidation of a Substituted Benzoin to a Benzil
-
Reactant Preparation: A substituted benzoin is dissolved in a suitable solvent such as acetone or glacial acetic acid.[14]
-
Oxidant Addition: An oxidizing agent, such as concentrated nitric acid (HNO₃) or copper(II) acetate, is added to the solution.[14]
-
Reaction: The mixture is heated (e.g., on a water bath) for a period ranging from 30 minutes to a few hours, with stirring.[14]
-
Workup and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the benzil product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.
Quantitative Data on Benzoin Synthesis
The yield of substituted benzoins can vary significantly depending on the substituents on the aromatic ring and the reaction conditions. The following tables summarize representative data from the literature.
| Entry | Aldehyde 1 | Aldehyde 2 | Catalyst | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzaldehyde | NaCN | ~90 | [2] |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | Thiazolium Salt | Good | [6] |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | Thiazolium Salt | Good | [6] |
| 4 | Aliphatic Aldehyde | Aromatic Aldehyde | Triazolium Salt | High Selectivity | [6] |
| 5 | Hydroxy Benzaldehydes | Hydroxy Benzaldehydes | Thiamine/NaOH (US) | 39-68 | [14] |
Table 1: Representative Yields for Benzoin Condensation Reactions.
| Entry | Aldehyde | Michael Acceptor | Product Type | Catalyst | Reference |
| 1 | Aromatic Aldehyde | α,β-Unsaturated Ketone | 1,4-Diketone | Thiazolium Salt | [10][12] |
| 2 | Aromatic Aldehyde | α,β-Unsaturated Ester | 4-Ketoester | Cyanide | [12] |
| 3 | Aromatic Aldehyde | α,β-Unsaturated Nitrile | 4-Ketonitrile | Thiazolium Salt | [12] |
| 4 | Aliphatic Aldehyde | α,β-Unsaturated Ketone | 1,4-Diketone | Thiazolium Salt | [10] |
Table 2: Scope of the Stetter Reaction.
Applications of Substituted Benzoins
Initially valued as synthetic intermediates, the applications of substituted benzoins have expanded into various fields of chemistry and materials science.
Synthetic Intermediates
Substituted benzoins are valuable precursors for the synthesis of a variety of organic molecules, including:
-
Benzils: Oxidation of benzoins yields benzils (1,2-diketones), which are themselves important building blocks for pharmaceuticals and in the synthesis of heterocyclic compounds like quinoxalines.[14][15]
-
Hydrobenzoins: Reduction of benzoins produces 1,2-diols known as hydrobenzoins, which have been used as chiral auxiliaries and in the synthesis of chiral crown ethers.[15]
-
Heterocyclic Compounds: Benzoin condensation is a key step in the synthesis of certain heterocyclic systems.[3][4]
Photochemistry and Polymer Science
Benzoin and its derivatives are widely used as photoinitiators in free-radical polymerization.[15][16] Upon exposure to UV light, they undergo α-cleavage (Norrish Type I reaction) to generate free radicals that initiate the polymerization of monomers.[16] This property is exploited in applications such as UV-curable coatings, inks, and adhesives.[16] Substituted benzoins, such as 3',5'-dimethoxybenzoin, have been shown to have higher photocleavage quantum yields than the parent benzoin, making them more efficient photoinitiators.[16]
Pharmacological and Biological Activities
In recent years, there has been growing interest in the biological activities of substituted benzoins and their derivatives. Various studies have demonstrated that these compounds possess a range of pharmacological properties, including:
-
Antitumor Activity: Certain substituted benzoin derivatives have shown promising antiproliferative activity against various cancer cell lines, including colon and breast cancer.[17]
-
Antimicrobial and Antifungal Activity: Some hydroxy-substituted benzoins have exhibited activity against bacteria such as E. coli and fungi like C. albicans.[14][18]
-
Antioxidant Activity: Phenolic benzoin derivatives have been shown to possess antioxidant properties.[14][18]
-
Enzyme Inhibition: Substituted benzoins have been investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase.[14][18]
The diverse biological profile of substituted benzoins makes them an interesting scaffold for the development of new therapeutic agents.
Visualizations of Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Benzoin condensation | PPTX [slideshare.net]
- 4. snscourseware.org [snscourseware.org]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in chemoselective intermolecular cross-benzoin-type condensation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stetter reaction - Wikipedia [en.wikipedia.org]
- 11. Acyloin synthesis by addition [organic-chemistry.org]
- 12. Stetter Reaction [organic-chemistry.org]
- 13. bspublications.net [bspublications.net]
- 14. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3,3'-Dichlorobenzoin in Organic Solvents
Predicted Solubility Profile of 3,3'-Dichlorobenzoin
This compound is a derivative of benzoin, characterized by the presence of two chlorine atoms on the phenyl rings. Its predicted solubility in various organic solvents is governed by the interplay of its structural features: the polar hydroxyl and ketone groups, and the nonpolar aromatic rings and chlorine substituents.
The parent compound, benzoin, is slightly soluble in water and hot water, and soluble in ethanol. The introduction of two chlorine atoms to the benzoin structure is expected to increase its lipophilicity and decrease its polarity. Consequently, the solubility of this compound in polar solvents like water is predicted to be lower than that of benzoin. Conversely, its solubility in nonpolar and moderately polar organic solvents is expected to be enhanced.
Based on the principle of "like dissolves like," the following solubility profile can be anticipated:
-
High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and polar aprotic solvents (e.g., acetone, ethyl acetate). The presence of chlorine atoms in this compound suggests favorable interactions with other chlorinated molecules.
-
Moderate Solubility: In polar protic solvents such as lower alcohols (e.g., methanol, ethanol, isopropanol). While the hydroxyl group can engage in hydrogen bonding with these solvents, the increased nonpolar character due to the chlorine atoms may limit solubility compared to the parent benzoin.
-
Low to Negligible Solubility: In highly polar solvents like water and highly nonpolar solvents such as hexanes and petroleum ether. The molecule is not polar enough to readily dissolve in water, and the presence of the polar functional groups may hinder solubility in very nonpolar alkanes.
It is important to note that solubility is also temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
Experimental Determination of Solubility
To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The following section details a general protocol for determining the equilibrium solubility of a solid compound in an organic solvent.
2.1. Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2.2. Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at different temperatures to study the temperature dependence of solubility.
-
Data Presentation
The experimentally determined solubility data for this compound should be organized in a clear and concise table. This allows for easy comparison of solubility across different solvents and temperatures. A template for such a table is provided below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Ethanol | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Toluene | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Dichloromethane | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
| e.g., Hexane | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Methodological & Application
Application Notes and Protocols: The Use of Benzoin Derivatives as Photoinitiators
To the valued researcher,
These application notes provide a comprehensive overview of the use of benzoin and its derivatives as photoinitiators for free radical polymerization. While your query specified 3,3'-Dichlorobenzoin, extensive searches have revealed that this specific compound is not a commonly documented or commercially available photoinitiator. The information presented herein pertains to the broader class of benzoin-based photoinitiators, offering insights into their mechanism, applications, and experimental protocols that can be adapted for related compounds.
Introduction to Benzoin-Based Photoinitiators
Benzoin and its derivatives are classified as Type I photoinitiators, which undergo unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals.[1][2][3] These free radicals subsequently initiate the polymerization of monomers, such as acrylates and methacrylates, to form cross-linked polymers.[4][5] This process, known as photopolymerization, is a cornerstone of various modern technologies due to its speed, efficiency, and solvent-free nature.[6]
The general structure of benzoin allows for various substitutions on the aromatic rings, which can modulate the photochemical properties, including absorption wavelength and initiation efficiency.
Mechanism of Photoinitiation
The photoinitiation process for benzoin derivatives involves several key steps upon UV irradiation:
-
Photoexcitation: The benzoin molecule absorbs a photon of UV light, promoting it to an excited singlet state (S1).
-
Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T1).[7]
-
α-Cleavage: From the excited triplet state, the molecule undergoes α-cleavage (Norrish Type I reaction), breaking the carbon-carbon bond between the carbonyl group and the carbon bearing the hydroxyl group.[1] This homolytic cleavage results in the formation of two distinct radical species: a benzoyl radical and a hydroxybenzyl radical.
-
Initiation: Both of these radical species can initiate the polymerization of monomer units, starting the chain reaction that leads to the formation of a polymer network.
Caption: Photoinitiation mechanism of benzoin derivatives.
Applications in Research and Development
The rapid and controllable nature of photopolymerization initiated by benzoin derivatives makes them valuable in numerous applications for researchers, scientists, and drug development professionals:
-
Biomaterial Scaffolds: Creating 3D hydrogel scaffolds for tissue engineering and cell culture.[4]
-
Drug Delivery Systems: Encapsulating therapeutic agents within a polymer matrix for controlled release.
-
Dental Composites: Curing of dental resins and adhesives.[5]
-
3D Printing (Stereolithography): Layer-by-layer fabrication of complex polymer structures.
-
Coatings and Adhesives: UV curing of thin films for protective coatings and bonding applications.
Quantitative Data on Benzoin Derivatives
While specific data for this compound is unavailable, the following table summarizes key photophysical properties of benzoin and a substituted derivative, 3',5'-dimethoxybenzoin (DMB), to illustrate the effect of substituents.
| Photoinitiator | Molar Mass ( g/mol ) | Max. Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Photo-cleavage Quantum Yield (Φ) |
| Benzoin | 212.24 | ~250 | Low | 0.35[1] |
| 3',5'-Dimethoxybenzoin (DMB) | 272.29 | Not specified | Not specified | 0.54[1] |
Experimental Protocols
The following are generalized protocols for the use of benzoin-based photoinitiators in free-radical polymerization. Note: These protocols should be optimized for specific monomers, desired polymer properties, and the available UV light source.
Protocol 1: Bulk Photopolymerization of an Acrylate Monomer
Objective: To demonstrate the basic principle of photopolymerization using a benzoin derivative.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: Benzoin (or a suitable derivative)
-
UV Light Source: Medium-pressure mercury lamp (e.g., 200W)
-
Glass slides
-
Micropipette
Procedure:
-
Preparation of the Photopolymerizable Resin:
-
In a small, amber vial to protect from ambient light, prepare a solution of the photoinitiator in the monomer. A typical concentration is 0.5-2% (w/w).
-
For example, to prepare a 1% solution, dissolve 10 mg of the benzoin derivative in 990 mg of TMPTA.
-
Gently warm and stir the mixture until the photoinitiator is completely dissolved.
-
-
Sample Preparation:
-
Using a micropipette, place a small drop (e.g., 20 µL) of the resin onto a clean glass slide.
-
If a specific thickness is required, use a second glass slide as a spacer.
-
-
UV Curing:
-
Place the sample under the UV lamp at a fixed distance (e.g., 10 cm).
-
Irradiate the sample with UV light. The curing time will depend on the intensity of the lamp, the concentration of the photoinitiator, and the reactivity of the monomer. This can range from a few seconds to several minutes.
-
Monitor the transition from a liquid to a solid, tack-free film.
-
-
Characterization (Optional):
-
The cured polymer can be analyzed for properties such as hardness, solvent resistance, and degree of conversion using techniques like FTIR spectroscopy (to monitor the disappearance of the acrylate double bond peak).
-
Caption: Workflow for bulk photopolymerization.
Protocol 2: Preparation of a Hydrogel for Cell Encapsulation
Objective: To create a biocompatible hydrogel using a water-soluble benzoin derivative for potential applications in drug delivery or tissue engineering. For biomedical applications, water-soluble and less toxic photoinitiators are preferred.[4]
Materials:
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator: A water-soluble benzoin derivative (if available) or a commonly used alternative like Irgacure 2959.
-
Phosphate-buffered saline (PBS), sterile
-
UV Light Source with a filter to remove short-wavelength UV (to minimize cell damage)
-
Cell suspension (optional, for encapsulation)
Procedure:
-
Preparation of Pre-polymer Solution:
-
Prepare a 10% (w/v) solution of PEGDA in sterile PBS.
-
Prepare a stock solution of the photoinitiator in PBS. For example, dissolve the photoinitiator to a final concentration of 0.1% (w/v) in the PEGDA solution. Ensure complete dissolution.
-
-
Cell Encapsulation (if applicable):
-
Gently mix the pre-polymer solution with a suspension of cells in a culture medium at a desired cell density.
-
-
Hydrogel Formation:
-
Pipette the cell-laden or acellular pre-polymer solution into a mold (e.g., a PDMS mold or between two glass slides with spacers).
-
Expose the solution to UV light (e.g., 365 nm) for a predetermined time (typically 1-5 minutes, depending on light intensity and solution thickness) to initiate cross-linking.
-
-
Post-curing:
-
Gently remove the cross-linked hydrogel from the mold.
-
Wash the hydrogel several times with sterile PBS or cell culture medium to remove any unreacted components.
-
-
Analysis:
-
The hydrogel can be characterized for swelling ratio, mechanical properties, and, if cells are encapsulated, cell viability and function.
-
Safety Precautions
-
UV Radiation: Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when working with UV light sources.
-
Chemical Handling: Handle all monomers and photoinitiators in a well-ventilated fume hood. Avoid skin contact and inhalation. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Toxicity: While some benzoin derivatives are used in biomedical applications, their cytotoxicity should always be evaluated for the specific application. Unreacted monomers and photoinitiator fragments can be toxic.
References
- 1. researchgate.net [researchgate.net]
- 2. liftchem.com [liftchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Applications of Benzoin Derivatives in Polymer Chemistry: A Focus on Photoinitiated Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Photoinitiated Radical Polymerization
Benzoin derivatives function as Type I photoinitiators. The initiation process can be broken down into the following key steps:
-
Photoexcitation: The benzoin derivative absorbs UV radiation, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
-
α-Cleavage: From the excited state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. This is the key radical-generating step.[1][4]
-
Initiation: The resulting benzoyl and benzyl-type radicals are reactive species that can attack a monomer molecule (e.g., an acrylate or styrene), initiating the polymerization chain reaction.
-
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the growth of the polymer chain.
-
Termination: The polymerization process is terminated when two growing polymer chains combine or by other termination reactions.
This process allows for rapid and spatially controlled polymerization, making it valuable in applications such as UV-curable coatings, adhesives, and 3D printing.[1][5]
Experimental Protocols
The following are generalized protocols for the use of a benzoin derivative as a photoinitiator in the free-radical polymerization of an acrylate monomer.
Protocol 1: Bulk Photopolymerization of an Acrylate Monomer
Objective: To synthesize a crosslinked polyacrylate network using a benzoin derivative as a photoinitiator.
Materials:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Benzoin derivative photoinitiator (e.g., Benzoin methyl ether)
-
UV light source (e.g., 365 nm)
-
Reaction vessel (e.g., glass vial)
-
Nitrogen or Argon source for inerting
Procedure:
-
Prepare a solution of the benzoin derivative in the acrylate monomer. A typical concentration range for the photoinitiator is 0.1-5% by weight.
-
Transfer the monomer/photoinitiator mixture to the reaction vessel.
-
Purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the reaction vessel and place it under the UV light source.
-
Irradiate the mixture with UV light. The irradiation time will depend on the intensity of the light source, the concentration of the photoinitiator, and the reactivity of the monomer. Polymerization is often rapid, occurring within seconds to minutes.
-
The completion of polymerization is typically indicated by the transformation of the liquid monomer into a solid, crosslinked polymer.
-
Post-curing at an elevated temperature may be performed to ensure complete conversion of the monomer.
Protocol 2: Solution Photopolymerization
Objective: To synthesize a linear polymer in solution using a benzoin derivative as a photoinitiator.
Materials:
-
Vinyl monomer (e.g., Methyl methacrylate, MMA)
-
Benzoin derivative photoinitiator
-
Solvent (e.g., Toluene, Tetrahydrofuran)
-
UV light source
-
Reaction vessel with a reflux condenser
-
Nitrogen or Argon source
Procedure:
-
Dissolve the monomer and the benzoin derivative photoinitiator in the chosen solvent in the reaction vessel.
-
Bubble an inert gas through the solution for at least 30 minutes to remove oxygen.
-
While maintaining a gentle flow of inert gas, irradiate the solution with the UV light source. The reaction may be stirred to ensure homogeneity.
-
Monitor the progress of the polymerization by techniques such as gravimetry (to determine monomer conversion) or spectroscopy.
-
Once the desired conversion is reached, the polymerization can be terminated by turning off the UV light source and exposing the solution to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol for PMMA) and subsequent drying.
Data Presentation
The efficiency of a photoinitiator is dependent on several factors. The following table summarizes key parameters that are typically evaluated for benzoin derivatives in photopolymerization.
| Parameter | Typical Value Range | Significance |
| Molar Absorptivity (ε) at λmax | Varies depending on substitution | A higher molar absorptivity at the wavelength of the UV source leads to more efficient light absorption and radical generation. Benzoin itself has relatively low absorption in the near-UV, which can be enhanced by substitution.[1] |
| Quantum Yield of α-cleavage (Φc) | 0.3 - 0.6 | Represents the efficiency of radical generation per photon absorbed. A higher quantum yield indicates a more efficient photoinitiator.[1] |
| Rate of Polymerization (Rp) | Monomer and initiator concentration dependent | A measure of the speed of the polymerization reaction. It is influenced by the initiation rate and the propagation rate constant of the monomer. |
| Final Monomer Conversion (%) | > 90% (for bulk polymerization) | Indicates the extent to which the monomer has been converted into polymer. High conversion is desirable for optimal material properties. |
Visualizations
Signaling Pathway of Photoinitiation
Caption: Photoinitiation and polymerization process using a benzoin derivative.
Experimental Workflow for Bulk Photopolymerization
Caption: Workflow for bulk photopolymerization using a photoinitiator.
References
Application Notes and Protocols: 3,3'-Dichlorobenzoin as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3,3'-Dichlorobenzoin, a versatile intermediate in organic synthesis. Due to the limited direct literature on this specific compound, this document presents detailed, inferred protocols based on well-established reactions of analogous substituted benzoins.
Introduction
This compound is an α-hydroxy ketone featuring two 3-chlorophenyl substituents. The presence of the reactive α-hydroxy ketone moiety, combined with the electronic and steric influence of the chlorine atoms, makes it a valuable precursor for a variety of molecular scaffolds. The chlorine substituents can significantly influence the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry and materials science. This document outlines the synthesis of this compound and its subsequent transformation into key derivatives, and discusses its potential application as a photoinitiator.
Synthesis of this compound
The primary route to this compound is through the benzoin condensation of 3-chlorobenzaldehyde. This reaction can be effectively catalyzed by cyanide ions or N-heterocyclic carbenes (NHCs) like thiamine (Vitamin B1).
Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde
This protocol is adapted from established procedures for the benzoin condensation of aromatic aldehydes.[1][2][3]
Materials:
-
3-Chlorobenzaldehyde
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of thiamine hydrochloride in 3 mL of deionized water.
-
Add 10 mL of 95% ethanol to the thiamine solution and cool the flask in an ice bath.
-
In a separate small flask, prepare a 2 M solution of NaOH by dissolving 0.8 g of NaOH in 10 mL of deionized water. Cool this solution in the ice bath.
-
Slowly add 2.5 mL of the cold 2 M NaOH solution to the thiamine solution with constant swirling, ensuring the temperature remains low.
-
To this basic thiamine solution, add 6.0 mL of 3-chlorobenzaldehyde.
-
Swirl the mixture to ensure homogeneity. The flask is then sealed and left to stand at room temperature for 24-48 hours.
-
After the reaction period, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the crude this compound by vacuum filtration and wash with cold 1:1 ethanol/water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 3-Chlorobenzaldehyde | [1] |
| Catalyst | Thiamine Hydrochloride | [1] |
| Base | Sodium Hydroxide | [1] |
| Solvent | Ethanol/Water | [1] |
| Reaction Time | 24-48 hours | [1] |
| Expected Yield | 60-70% (based on analogous reactions) | [4] |
Logical Relationship: Synthesis of this compound
Caption: Synthesis of this compound via benzoin condensation.
Applications of this compound as a Precursor
This compound can serve as a starting material for several important classes of compounds.
The oxidation of the α-hydroxy ketone functionality in this compound yields 3,3'-Dichlorobenzil, a 1,2-diketone. This diketone is a versatile building block for the synthesis of various heterocyclic compounds.
Experimental Protocol: Oxidation with Copper(II) Acetate and Ammonium Nitrate
This protocol is a greener alternative to using strong oxidizing agents like nitric acid.[5]
Materials:
-
This compound
-
Copper(II) acetate
-
Ammonium nitrate
-
Acetic acid (80%)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of 80% acetic acid by gentle heating.
-
Add a catalytic amount of copper(II) acetate (approx. 0.05 g) and a stoichiometric amount of ammonium nitrate (approx. 0.6 g).
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into 50 mL of ice-cold water.
-
The precipitated crude 3,3'-Dichlorobenzil is collected by vacuum filtration.
-
Recrystallize the product from ethanol or methanol to yield pure 3,3'-Dichlorobenzil.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Oxidizing System | Cu(II) acetate / NH4NO3 | [5] |
| Solvent | 80% Acetic Acid | [5] |
| Reaction Time | 1-2 hours | [5] |
| Expected Yield | >90% (based on analogous reactions) | [6] |
Experimental Workflow: Oxidation to 3,3'-Dichlorobenzil
Caption: Workflow for the oxidation of this compound.
The reduction of the ketone in this compound leads to the corresponding diol. These diols can exist as diastereomers (meso and dl-pair) and are useful in ligand synthesis and as chiral auxiliaries.
Experimental Protocol: Reduction with Sodium Borohydride
This is a standard and mild procedure for the reduction of ketones.[1][7][8]
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Suspend 1.0 g of this compound in 15 mL of 95% ethanol in a 50 mL Erlenmeyer flask.
-
Cool the suspension in an ice bath.
-
In small portions, add 0.2 g of sodium borohydride to the suspension with swirling.
-
After the addition is complete, allow the reaction to stir at room temperature for 20-30 minutes.
-
Quench the reaction by the slow addition of 10 mL of deionized water.
-
Heat the mixture to dissolve the precipitated product, then allow it to cool slowly to recrystallize.
-
Collect the crystals of 3,3'-dichloro-1,2-diphenylethane-1,2-diol by vacuum filtration.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [1][7] |
| Reducing Agent | Sodium Borohydride | [1][7] |
| Solvent | 95% Ethanol | [1][7] |
| Reaction Time | 20-30 minutes | [7] |
| Expected Yield | >85% (based on analogous reactions) | [1][7] |
Benzoin and its derivatives are known Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form free radicals that can initiate polymerization.[9][10][11][12] The presence of chlorine atoms in this compound may influence its absorption spectrum and photo-cleavage efficiency.
Signaling Pathway: Type I Photoinitiation
Caption: Photoinitiation pathway for this compound.
Application Note: this compound is a potential candidate for use as a photoinitiator in free-radical polymerization, particularly for UV-curable coatings, adhesives, and inks. The dichlorophenyl groups may enhance intersystem crossing and promote efficient radical formation. Further photophysical studies are required to determine its absorption maxima and quantum yield of cleavage.
Relevance in Drug Development
The incorporation of chlorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.[13][14][15] Aromatic compounds are also crucial in drug design due to their ability to engage in various interactions with biological targets.[16][17] The derivatives of this compound, such as the corresponding benzil and hydrobenzoin, provide a scaffold that can be further functionalized to explore potential therapeutic applications. For example, heterocyclic compounds derived from 3,3'-dichlorobenzil could be screened for various biological activities.
Disclaimer: The experimental protocols provided are based on established procedures for similar compounds and have not been optimized for this compound specifically. Appropriate safety precautions should be taken when performing these reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. Benzoin Condensation [organic-chemistry.org]
- 4. scienceasia.org [scienceasia.org]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. scispace.com [scispace.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. studylib.net [studylib.net]
- 9. Near-visible light active biomass derived benzoin photoinitiators for energy curing applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
Application Notes and Protocols for the Quantification of 3,3'-Dichlorobenzidine
These application notes provide detailed methodologies for the quantitative analysis of 3,3'-Dichlorobenzidine (DCB), a compound of significant environmental and health concern due to its carcinogenic properties.[1] The following protocols are intended for researchers, scientists, and drug development professionals, offering guidance on sample preparation and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of benzidines due to its high selectivity.[2] This method is suitable for analyzing DCB in various matrices, including industrial wastewater.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To pre-concentrate the analyte and remove interfering matrix components.
-
Materials:
-
Octadecyl silica (ODS, C18) SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample adjusted to pH 8
-
-
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the water sample (e.g., 100 mL), adjusted to pH 8, through the cartridge.
-
Wash the cartridge with a 1:1 mixture of acetonitrile and water to remove interferences.[2]
-
Elute the retained DCB from the cartridge with methanol.[2]
-
The eluate can be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
-
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 75:25 (v/v) methanol:water.[2]
-
Flow Rate: 1.8 mL/min.[2]
-
Column Temperature: 50°C.[2]
-
Detection: UV detection at a wavelength of 280 nm.[2]
-
Injection Volume: 20 µL.
Quantitative Data
| Parameter | Value | Reference |
| Linearity (R²) | 0.9979 - 0.9995 | [2] |
| Limit of Detection (LOD) | 26.36 - 33.67 µg/L | [2] |
| Limit of Quantification (LOQ) | 109.98 - 186.11 µg/L | [2] |
Experimental Workflow: HPLC-UV Analysis
References
Application Notes and Protocols for the Use of Benzoin Derivatives in Asymmetric Catalysis
Disclaimer: Extensive searches of the scientific literature did not yield any specific applications of 3,3'-Dichlorobenzoin in asymmetric catalysis. The following application notes and protocols are based on the broader class of benzoin derivatives, which are widely used in the field. These notes are intended to provide a general framework and should be adapted based on the specific substrate and catalyst system being investigated.
Application Notes
Introduction to Chiral Benzoin Derivatives in Asymmetric Synthesis
Chiral α-hydroxy ketones, commonly known as benzoins, and their derivatives are highly valuable building blocks in organic synthesis. They serve as precursors for a variety of pharmaceuticals, biologically active compounds, and chiral ligands and auxiliaries for stereoselective transformations.[1][2] The development of efficient and highly enantioselective methods for the synthesis of these molecules is a significant focus in asymmetric catalysis.
Catalytic Strategies for Asymmetric Benzoin Synthesis
Several powerful strategies have been developed for the enantioselective synthesis of chiral benzoin derivatives. The two most prominent approaches are biocatalysis and organocatalysis using N-heterocyclic carbenes (NHCs).
-
Biocatalysis: This method utilizes enzymes or whole-cell systems to catalyze the stereoselective reduction of prochiral benzils (1,2-diketones) to the corresponding chiral benzoins.[1][2] Oxidoreductases are the key enzymes in these transformations.[2] Biocatalytic methods offer the advantages of high enantioselectivity and mild reaction conditions.[2] Both (R)- and (S)-enantiomers of benzoins can be synthesized by selecting the appropriate microorganism or enzyme.[2]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations, including the asymmetric benzoin reaction.[3][4] Chiral NHCs can catalyze the umpolung (polarity inversion) of aldehydes, enabling them to act as acyl anion equivalents.[5] This allows for asymmetric homo- and cross-benzoin reactions, as well as aza-benzoin reactions, to produce a wide range of chiral α-hydroxy ketones and α-amino ketones with high enantioselectivity.[3][5][6][7]
Data on Asymmetric Synthesis of Benzoin Derivatives
The following table summarizes representative data from the literature on the asymmetric synthesis of various benzoin derivatives, highlighting the effectiveness of different catalytic systems.
| Catalyst Type | Reaction | Substrates | Catalyst | Yield (%) | ee (%) | Reference |
| Biocatalyst | Reduction of benzil | Benzil | Aureobasidium pullulans | - | >99 (S) | [2] |
| Biocatalyst | Reduction of benzil | 4,4'-Dimethylbenzil | Pichia glucozyma | >99 | >99 (S) | [1] |
| Organocatalyst (NHC) | Asymmetric homo-benzoin | Benzaldehyde | Pentafluorophenyltriazolium salt | 90 | >99 | [3] |
| Organocatalyst (NHC) | Asymmetric cross-benzoin | Aromatic aldehydes and β-halo α-keto esters | Amino indanol-derived triazolium salt | up to 99 | up to 99 | [3][5] |
| Organocatalyst (NHC) | Asymmetric aza-benzoin | Aliphatic aldehydes and N-Boc imines | Chiral triazolium salt | 72-74 | 90-94 | [6] |
| Metal Catalyst | Asymmetric transfer hydrogenation | Benzils | Iron(II) hydride complex | up to 83 | up to 98 | [8] |
Experimental Protocols
General Protocol for a Chiral NHC-Catalyzed Asymmetric Cross-Benzoin Reaction
This protocol is a generalized procedure based on methodologies reported for the asymmetric cross-benzoin reaction between an aldehyde and an α-keto ester, catalyzed by a chiral N-heterocyclic carbene.[3][5]
Materials:
-
Chiral triazolium salt (pre-catalyst)
-
Base (e.g., DBU, KHMDS)
-
Aldehyde
-
α-Keto ester
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Syringes and needles for transfer of reagents
-
Chromatography supplies for purification (e.g., silica gel, solvents)
-
Analytical equipment for characterization (e.g., NMR, HPLC with a chiral column)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral triazolium salt (e.g., 0.02 mmol, 10 mol%) in the anhydrous solvent (e.g., 1.0 mL).
-
Carbene Generation: Add the base (e.g., 0.02 mmol, 10 mol%) to the solution of the pre-catalyst at the specified temperature (this can range from -78 °C to room temperature depending on the catalyst and base). Stir the mixture for 15-30 minutes to allow for the in-situ generation of the N-heterocyclic carbene.
-
Substrate Addition: To the solution containing the active NHC catalyst, add the α-keto ester (0.2 mmol, 1.0 equiv) followed by the aldehyde (0.3 mmol, 1.5 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization and Enantiomeric Excess Determination: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) of the product by high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Visualizations
Caption: General experimental workflow for the NHC-catalyzed asymmetric synthesis of chiral benzoins.
Caption: Catalytic cycle of an N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Synthesis of (S)- and (R)-Benzoin in Enantioselective Desymmetrization and Deracemization Catalyzed by Aureobasidium pullulans Included in the Blossom Protect™ Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric Cross Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis [organic-chemistry.org]
- 8. Chiral Benzoins via Asymmetric Transfer Hemihydrogenation of Benzils: The Detail that Matters - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikationsprotokolle zur Derivatisierung von 3,3'-Dichlorbenzoin für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3,3'-Dichlorbenzoin ist ein substituiertes aromatisches α-Hydroxyketon, das als vielseitiges Ausgangsmaterial für die Synthese neuer bioaktiver Moleküle in der medizinischen Chemie dient. Die Derivatisierung von 3,3'-Dichlorbenzoin an seiner Hydroxyl- und Carbonylgruppe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung pharmakologischer Eigenschaften. Die Einführung von Chloratomen an den Phenylringen kann die Lipophilie und die elektronischen Eigenschaften des Moleküls signifikant beeinflussen, was zu einer veränderten biologischen Aktivität führen kann.
Diese Applikationsprotokolle beschreiben detaillierte Methoden zur Synthese von Ethern, Estern und Oximen aus 3,3'-Dichlorbenzoin und fassen die biologische Aktivität eng verwandter Analoga zusammen, um potenzielle therapeutische Anwendungen aufzuzeigen.
Biologische Rationale für die Derivatisierung
Die Derivatisierung des Benzoin-Grundgerüsts hat sich als vielversprechende Strategie zur Entwicklung von Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten erwiesen. Insbesondere wurden für Benzoin-Derivate signifikante antitumorale und antimikrobielle Eigenschaften nachgewiesen.
Antitumorale Aktivität: Studien haben gezeigt, dass substituierte Benzoin-Derivate, insbesondere Ester, eine antiproliferative Wirkung auf verschiedene Krebszelllinien ausüben können. Der Wirkmechanismus ist häufig mit der Hemmung von wichtigen Signalwegen verbunden, die für das Überleben und die Proliferation von Krebszellen entscheidend sind, wie z.B. der PI3K/Akt-Signalweg.[1][2][3] Die Derivatisierung von 3,3'-Dichlorbenzoin könnte zu neuen Verbindungen mit verbesserter Wirksamkeit und Selektivität gegen Krebszellen führen.
Antimikrobielle Aktivität: Verschiedene Derivate von Benzoin, einschließlich Schiff'sche Basen und Oxime, haben eine bemerkenswerte Aktivität gegen ein breites Spektrum von Bakterien und Pilzen gezeigt.[4] Die Einführung von Halogenatomen wie Chlor kann die antimikrobielle Potenz oft erhöhen.[5] Daher stellt die Synthese von Derivaten des 3,3'-Dichlorbenzoins einen rationalen Ansatz zur Entwicklung neuer antimikrobieller Wirkstoffe dar.
Synthesestrategien und Protokolle
Die Derivatisierung von 3,3'-Dichlorbenzoin zielt hauptsächlich auf die Modifikation der α-Hydroxylgruppe und der Ketogruppe ab. Nachfolgend werden allgemeine Protokolle für die Synthese von Ethern, Estern und Oximen beschrieben, die für 3,3'-Dichlorbenzoin adaptiert werden können.
Synthese von 3,3'-Dichlorbenzoin-Ethern (Williamson-Ethersynthese)
Die Williamson-Ethersynthese ist eine robuste Methode zur Herstellung von Ethern durch die Reaktion eines Alkoxids mit einem primären Alkylhalogenid.
Experimenteller Arbeitsablauf für die Ethersynthese:
Abbildung 1: Allgemeiner Arbeitsablauf für die Williamson-Ethersynthese.
Detailliertes Protokoll:
-
Lösen Sie 3,3'-Dichlorbenzoin (1 Äquiv.) in einem geeigneten trockenen aprotischen Lösungsmittel (z.B. THF oder DMF) unter einer Inertgasatmosphäre (z.B. Argon oder Stickstoff).
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie langsam eine starke Base wie Natriumhydrid (NaH, 1.2 Äquiv.) portionsweise hinzu. Rühren Sie die Mischung für 30-60 Minuten bei 0 °C, um die vollständige Bildung des Alkoxids zu gewährleisten.
-
Fügen Sie das entsprechende Alkylhalogenid (z.B. Iodmethan, Benzylbromid; 1.1 Äquiv.) tropfenweise zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden, bis die Reaktion (verfolgt durch Dünnschichtchromatographie, DC) vollständig ist.
-
Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie sie vorsichtig durch langsame Zugabe von Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat oder Dichlormethan).
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel, um den reinen Ether zu erhalten.
Synthese von 3,3'-Dichlorbenzoin-Estern (Steglich-Veresterung)
Die Steglich-Veresterung ist eine milde Methode zur Bildung von Estern aus Carbonsäuren und Alkoholen unter Verwendung von DCC (Dicyclohexylcarbodiimid) als Kupplungsreagenz und DMAP (4-Dimethylaminopyridin) als Katalysator.
Experimenteller Arbeitsablauf für die Ester-Synthese:
Abbildung 2: Allgemeiner Arbeitsablauf für die Steglich-Veresterung.
Detailliertes Protokoll:
-
Lösen Sie 3,3'-Dichlorbenzoin (1 Äquiv.), die gewünschte Carbonsäure (1.2 Äquiv.) und eine katalytische Menge DMAP (0.1 Äquiv.) in trockenem Dichlormethan (CH₂Cl₂) unter einer Inertgasatmosphäre.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie eine Lösung von DCC (1.2 Äquiv.) in trockenem CH₂Cl₂ tropfenweise hinzu.
-
Rühren Sie die Reaktionsmischung für 30 Minuten bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen. Rühren Sie für weitere 2-12 Stunden, bis die Reaktion laut DC-Analyse abgeschlossen ist.
-
Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff (DCU) ab und waschen Sie den Feststoff mit einer kleinen Menge kaltem CH₂Cl₂.
-
Waschen Sie das Filtrat nacheinander mit 0.5 M Salzsäure, gesättigter wässriger Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um den gewünschten Ester zu isolieren.
Synthese von 3,3'-Dichlorbenzoin-Oximen
Die Reaktion von Ketonen mit Hydroxylamin führt zur Bildung von Oximen. Diese Reaktion wird typischerweise unter leicht sauren oder basischen Bedingungen durchgeführt.
Experimenteller Arbeitsablauf für die Oxim-Synthese:
Abbildung 3: Allgemeiner Arbeitsablauf für die Oxim-Synthese.
Detailliertes Protokoll:
-
Lösen Sie 3,3'-Dichlorbenzoin (1 Äquiv.) in einem geeigneten Lösungsmittel wie Ethanol oder Pyridin.
-
Fügen Sie Hydroxylaminhydrochlorid (1.5 Äquiv.) und eine Base wie Pyridin (als Lösungsmittel und Base) oder Natriumacetat (2 Äquiv.) hinzu.
-
Erhitzen Sie die Mischung für 1-4 Stunden unter Rückfluss. Überwachen Sie den Fortschritt der Reaktion mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Gießen Sie die Reaktionsmischung langsam in eine große Menge Eiswasser, um das Oxim auszufällen.
-
Sammeln Sie den festen Niederschlag durch Vakuumfiltration, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
Kristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) um, um das reine Oxim zu erhalten.
Quantitative Daten zur biologischen Aktivität (Analoga)
Da für 3,3'-Dichlorbenzoin-Derivate nur begrenzte quantitative Daten zur biologischen Aktivität veröffentlicht sind, werden hier Daten für strukturell verwandte Analoga als Referenz aufgeführt. Diese Daten sollen das Potenzial von Derivaten des 3,3'-Dichlorbenzoins aufzeigen.
Tabelle 1: Antiproliferative Aktivität von Benzoin-Ester-Analoga gegen humane Krebszelllinien. [2] (Hinweis: Die folgenden Daten beziehen sich auf 1,2-Bis(4-methoxyphenyl)-2-oxoethylbenzoat-Derivate, nicht auf 3,3'-Dichlor-Analoga.)
| Verbindung | Substituent am Benzoat | Zelllinie | IC₅₀ (µM) |
| 3c | 3-NO₂ | HCT-116 | 0.89 |
| 3e | 2-Cl | MCF-7 | 1.12 |
| 3g | 4-F | T47D | 1.55 |
| 3i | 2-F | MCF-7 | 1.21 |
| Doxorubicin | (Standard) | HCT-116 | 0.45 |
| Doxorubicin | (Standard) | MCF-7 | 0.38 |
Tabelle 2: Antimikrobielle Aktivität von Benzoin- abgeleiteten Schiff'schen Basen-Analoga. [1] (Hinweis: Die folgenden Daten beziehen sich auf Derivate von unsubstituiertem Benzoin.)
| Verbindung | Testorganismus | Hemmhofdurchmesser (mm) bei 30 µg/Disk |
| PDH | S. aureus | 18 |
| PDH | E. coli | 16 |
| PDH * | C. albicans | 20 |
| Kanamycin | S. aureus | 20 |
| Nystatin | C. albicans | 25 |
*PDH: N-(1-phenyl-2-hydroxy-2phenylethylidin)-2',4'-dinitrophenylhydrazin
Postulierter Wirkmechanismus: Hemmung des PI3K/Akt-Signalwegs
Benzoin-Derivate haben sich als potenzielle Inhibitoren des PI3K/Akt/mTOR-Signalwegs erwiesen, der bei vielen Krebsarten überaktiviert ist und eine zentrale Rolle bei Zellproliferation, Überleben und Apoptoseresistenz spielt.[1][2]
Abbildung 4: Postulierter Mechanismus der Antitumorwirkung von Benzoin-Derivaten.
Die Hemmung von PI3K und/oder Akt durch 3,3'-Dichlorbenzoin-Derivate würde die nachgeschaltete Signalübertragung unterbrechen. Dies würde zu einer verminderten Aktivierung von mTORC1 führen, was die Zellproliferation verlangsamt. Gleichzeitig würde die Inaktivierung von Akt die anti-apoptotischen Proteine der Bcl-2-Familie nicht mehr fördern, was die Zelle für Apoptose sensibilisiert. Dieser duale Effekt auf Proliferation und Apoptose macht Derivate von 3,3'-Dichlorbenzoin zu attraktiven Kandidaten für die weitere Erforschung als Antikrebsmittel.
References
- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling based approach, synthesis, and cytotoxic activity of novel benzoin derivatives targeting phosphoinostide 3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC Method for the Determination of 3,3'-Dichlorobenzoin
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3,3'-Dichlorobenzoin. Due to the limited availability of specific validated methods for this particular analyte, this protocol is adapted from established methods for structurally related chlorinated aromatic compounds, such as 3,3'-Dichlorobenzidine. The proposed reverse-phase HPLC method utilizes a C18 column with a methanol-water mobile phase and UV detection. This document provides a starting point for method development and is intended for researchers, scientists, and professionals in drug development and chemical analysis. Further optimization and validation are recommended for specific applications.
Introduction
This compound is a chlorinated aromatic ketone of interest in various fields, including organic synthesis and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and versatility. This application note details a proposed starting method for the analysis of this compound.
Experimental
Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
Reagents and Standards
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or ultrapure)
-
This compound reference standard
Chromatographic Conditions
The following are proposed as starting chromatographic conditions and may require optimization for specific sample matrices.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Protocol
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the sample matrix. For a simple solution, dissolve the sample in methanol or the mobile phase and filter through a 0.45 µm syringe filter before injection. For more complex matrices, a suitable extraction method, such as solid-phase extraction (SPE), may be necessary.
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions listed in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, starting with the lowest concentration, followed by the samples.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Considerations
For routine use, the method should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed reverse-phase HPLC method provides a solid foundation for the determination of this compound. The described protocol, including the chromatographic conditions and sample preparation guidelines, should be considered a starting point. For routine and quality control purposes, further method development and a comprehensive validation are essential to ensure the accuracy, precision, and reliability of the results.
Uncharted Territory: The Catalytic Role of 3,3'-Dichlorobenzoin in Acyloin Condensation Remains Undocumented
For immediate release:
A comprehensive review of scientific literature reveals no documented evidence of 3,3'-dichlorobenzoin being utilized as a catalyst for acyloin condensation. As a result, specific application notes and detailed experimental protocols for this particular chemical transformation are not available.
This finding, or lack thereof, suggests that this compound is not a recognized or conventional catalyst for this important carbon-carbon bond-forming reaction. Researchers, scientists, and drug development professionals are advised that any exploration into this area would constitute novel research.
In the absence of specific data for this compound, this document provides a general overview of the well-established principles of acyloin condensation, including common catalysts, a representative experimental protocol, and a mechanistic overview to serve as a foundational resource.
Acyloin Condensation: A General Overview
Acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxyketone, also known as an acyloin.[1] This reaction is particularly valuable for the synthesis of cyclic molecules from diesters, proving especially effective for forming rings of ten or more atoms.[1][2] The reaction is typically conducted in anhydrous, high-boiling aprotic solvents like toluene or xylene under an inert atmosphere.[1]
Table 1: Common Catalysts for Acyloin and Benzoin-Type Condensations
| Catalyst Class | Example(s) | Relevant Reaction | Reference(s) |
| N-Heterocyclic Carbenes (NHCs) | Triazolium salts | Benzoin & Acyloin Condensation | [3][4] |
| Thiazolium Salts | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride | Acyloin Condensation | [5] |
| Cyanide Salts | Sodium Cyanide | Benzoin Condensation | [6] |
General Experimental Protocol for Acyloin Condensation
The following protocol is a representative example and is not specific to the use of this compound. Optimization for specific substrates is necessary.
Materials:
-
Carboxylic ester
-
Metallic sodium, finely cut
-
Anhydrous aprotic solvent (e.g., toluene)
-
Inert gas (e.g., Argon)
-
Methanol (for quenching)
-
Dilute hydrochloric acid
-
Organic extraction solvent (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried and assembled under an inert atmosphere.
-
Sodium Dispersion: The anhydrous solvent is brought to reflux, and metallic sodium is added. Vigorous stirring is maintained to create a fine dispersion.
-
Substrate Addition: The carboxylic ester, dissolved in the anhydrous solvent, is added dropwise to the refluxing sodium dispersion over several hours.
-
Reaction: The mixture is maintained at reflux for an additional several hours upon completion of the ester addition.
-
Quenching: The reaction is cooled to room temperature, and excess sodium is carefully quenched by the slow addition of methanol.
-
Workup: The mixture is acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Isolation and Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Visualizing the Reaction
To aid in the understanding of the process, the following diagrams illustrate the general experimental workflow and the accepted mechanism of the acyloin condensation.
Caption: A typical experimental workflow for the acyloin condensation.
Caption: The generally accepted mechanism of the acyloin condensation.
A Note on 3,3'-Dichlorobenzidine
For clarity, it is crucial to distinguish this compound from the similarly named 3,3'-dichlorobenzidine . The latter is a well-documented compound used in the synthesis of pigments.[7][8] It is a known carcinogen, and its use has been curtailed due to safety concerns.[7] There is no chemical or catalytic relationship implied between these two distinct molecules in the context of acyloin condensation based on available data.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. bspublications.net [bspublications.net]
- 3. Acyloin synthesis by addition [organic-chemistry.org]
- 4. [PDF] Highly chemoselective direct crossed aliphatic-aromatic acyloin condensations with triazolium-derived carbene catalysts. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Benzoin and related Acyloin via thiamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]
- 8. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-Dichlorobenzoin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3'-Dichlorobenzoin synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the benzoin condensation of 3-chlorobenzaldehyde.
Issue 1: Low or No Product Yield
-
Question: My reaction has produced very little or no this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low or no product yield in a benzoin condensation can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of Starting Material: The presence of impurities in the 3-chlorobenzaldehyde starting material is a common cause of low yield.[1] Benzaldehyde and its derivatives are susceptible to oxidation to the corresponding benzoic acid. The presence of 3-chlorobenzoic acid can interfere with the catalytic cycle.
-
Recommendation: Ensure the 3-chlorobenzaldehyde is purified before use, for instance, by distillation. An unopened bottle from a reputable supplier is recommended.[2]
-
-
Catalyst Activity: The catalyst, whether a cyanide salt or an N-heterocyclic carbene (NHC), is crucial for the reaction.
-
Cyanide Catalyst: The cyanide salt (e.g., sodium or potassium cyanide) should be fresh and dry. Exposure to moisture and air can reduce its efficacy.
-
NHC Catalyst (e.g., Thiamine Hydrochloride): When using thiamine hydrochloride, it is activated by a base (e.g., sodium hydroxide). The temperature during the addition of the base should be carefully controlled, as excessive heat can degrade the thiamine catalyst.[1] Some procedures recommend keeping the temperature below 20°C during base addition.[1]
-
-
Reaction Conditions:
-
Temperature: While some benzoin condensations are performed at elevated temperatures, thiamine-based catalysts can be heat-sensitive.[1] If using thiamine, consider running the reaction at a lower temperature (e.g., around 60°C) or even at room temperature for a longer duration.[1]
-
Solvent: The choice of solvent is important for dissolving the reactants and catalyst. A common solvent system for cyanide-catalyzed reactions is a mixture of ethanol and water.[3] For NHC-catalyzed reactions, various organic solvents or even water can be used.[4] Ensure the 3-chlorobenzaldehyde is soluble in the chosen solvent system.
-
-
Reaction Time: The reaction time can significantly impact the yield. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC) to determine the optimal reaction time. A study on the benzoin condensation of p-chlorobenzaldehyde reported a reaction time of 7 hours.[5]
-
Issue 2: Formation of Side Products
-
Question: My reaction mixture shows the presence of significant side products. What are these compounds and how can I minimize their formation?
-
Answer: The primary side product of concern is 3-chlorobenzoic acid, formed from the oxidation of the starting material. Another potential side reaction for aldehydes lacking alpha-hydrogens, like 3-chlorobenzaldehyde, is the Cannizzaro reaction, which is favored by strong basic conditions and produces the corresponding alcohol (3-chlorobenzyl alcohol) and carboxylate (3-chlorobenzoate).
-
Minimizing Oxidation:
-
Use freshly purified 3-chlorobenzaldehyde.
-
Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
Minimizing Cannizzaro Reaction:
-
Carefully control the amount of base used, especially in NHC-catalyzed reactions. Use the stoichiometric amount required for catalyst activation.
-
The cyanide-catalyzed benzoin condensation is generally less prone to the Cannizzaro reaction as it does not require a strong base.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating and purifying the this compound product. What is an effective purification strategy?
-
Answer: The crude product of a benzoin condensation often contains unreacted aldehyde, the catalyst, and side products.
-
Initial Workup: After the reaction is complete, the crude product can often be precipitated by adding water to the reaction mixture. The solid can then be collected by filtration.[3]
-
Washing: Wash the collected solid with cold water to remove any water-soluble impurities like cyanide salts. A subsequent wash with a cold ethanol/water mixture can help remove unreacted 3-chlorobenzaldehyde.[1]
-
Recrystallization: The most effective method for purifying the crude product is recrystallization. Ethanol is a commonly used solvent for the recrystallization of benzoins.[3] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for the synthesis of this compound?
-
A1: While there is no direct literature on the yield of this compound, a study on the analogous benzoin condensation of p-chlorobenzaldehyde using an N,N-dimethylbenzimidazolium iodide catalyst reported a yield of 60% for 4,4'-dichlorobenzoin.[5] Yields for benzoin condensations can vary widely depending on the substrate and reaction conditions.
-
-
Q2: Which catalyst is better for this synthesis: cyanide or an N-heterocyclic carbene (NHC)?
-
A2: Both cyanide salts and NHCs can catalyze the benzoin condensation.
-
Cyanide catalysts (e.g., NaCN, KCN) are traditional and often effective. However, they are highly toxic and require careful handling.
-
NHC catalysts , such as those derived from thiamine (Vitamin B1), are considered "greener" and much safer alternatives.[6] They have been shown to be effective for a wide range of aromatic aldehydes.[7] For laboratory-scale synthesis, an NHC catalyst is generally recommended due to safety considerations.
-
-
-
Q3: Can I use other substituted benzaldehydes in this reaction?
-
A3: The benzoin condensation is a general reaction for many aromatic aldehydes.[8] However, the electronic nature of the substituent can affect the reaction. Electron-withdrawing groups, like the chloro group in 3-chlorobenzaldehyde, can influence the reactivity of the aldehyde. Generally, the reaction is tolerant of both electron-donating and electron-withdrawing groups.[7]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (3-chlorobenzaldehyde) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.
-
Data Presentation
Table 1: Reaction Conditions for Benzoin Condensation of a Substituted Benzaldehyde
| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Chlorobenzaldehyde | N,N-dimethylbenzimidazolium iodide | NaOH | [bmim][PF6] | 80 | 7 | 60 | [5] |
Experimental Protocols
Protocol 1: N-Heterocyclic Carbene (Thiamine) Catalyzed Synthesis of this compound (Adapted from general procedures)
-
In a round-bottom flask, dissolve thiamine hydrochloride (e.g., 0.1 equivalents) in water.
-
Add ethanol to the flask and cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 3M aqueous solution) dropwise to the thiamine solution while maintaining the temperature below 20°C. The solution should turn yellow, indicating the formation of the active catalyst.
-
To this solution, add freshly purified 3-chlorobenzaldehyde (1.0 equivalent).
-
Warm the reaction mixture to approximately 60°C and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a cold ethanol/water mixture.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Protocol 2: Cyanide-Catalyzed Synthesis of this compound (Adapted from general procedures) [3]
Caution: This procedure involves the use of highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask equipped with a reflux condenser, add 3-chlorobenzaldehyde (1.0 equivalent).
-
Add a mixture of 95% ethanol and water as the solvent.
-
Carefully add sodium cyanide (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to crystallize the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove all traces of cyanide.
-
Recrystallize the crude product from 95% ethanol.
Mandatory Visualization
Caption: Mechanism of the cyanide-catalyzed benzoin condensation of 3-chlorobenzaldehyde.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Thiamine catalyzed benzoin condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceasia.org [scienceasia.org]
- 6. beyondbenign.org [beyondbenign.org]
- 7. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 8. Benzoin condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reactions with 3,3'-Dichlorobenzoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving the synthesis of 3,3'-Dichlorobenzoin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound is an α-hydroxy ketone, typically synthesized through the benzoin condensation of two molecules of 3-chlorobenzaldehyde. This reaction requires a nucleophilic catalyst, such as cyanide or an N-heterocyclic carbene (NHC) like thiamine (Vitamin B1).[1][2][3]
Q2: I am getting a very low yield of this compound. What are the most common causes?
Low conversion rates in the synthesis of this compound can stem from several factors:
-
Impure Starting Material: The purity of the starting material, 3-chlorobenzaldehyde, is crucial. Aldehydes are prone to oxidation to carboxylic acids (in this case, 3-chlorobenzoic acid), which can inhibit the reaction.[4]
-
Catalyst Inactivity: The catalyst, whether cyanide or an NHC, can be sensitive to reaction conditions. For instance, thiamine-based catalysts can decompose if heated too vigorously or if the pH is not optimal.[5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a significant role in the efficiency of the benzoin condensation.
-
Presence of Oxygen: The reaction is sensitive to air, and performing it under an inert atmosphere (like nitrogen or argon) can improve yields.
Q3: Can I use a different catalyst for the synthesis of this compound?
Yes, while cyanide was the traditional catalyst, N-heterocyclic carbenes (NHCs) are now widely used as a safer and often more efficient alternative.[1] Thiamine (Vitamin B1) is a common and accessible NHC precursor.[5] Various other specialized NHC catalysts have also been developed.[6][7]
Q4: What are the potential side products in this reaction?
The primary side product is often the unreacted 3-chlorobenzaldehyde. Another common side product is 3-chlorobenzoic acid, formed from the oxidation of the starting aldehyde. In some cases, Cannizzaro reaction products can also be formed, especially in the presence of a strong base, where one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low yields of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Impure 3-chlorobenzaldehyde | Purify the 3-chlorobenzaldehyde by distillation before use. Ensure it is stored under an inert atmosphere and protected from light to prevent oxidation.[4] |
| Inactive Catalyst | If using a thiamine-based catalyst, ensure the base is added slowly at a low temperature to generate the active carbene without causing decomposition.[5] If using cyanide, ensure it has not been exposed to moisture, which can lead to the formation of hydrogen cyanide gas and reduce the concentration of the active nucleophile. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some benzoin condensations work well at room temperature over a longer period, while others require gentle heating.[5][8] Avoid excessive heat, which can degrade the catalyst and promote side reactions. |
| Inappropriate Solvent | The choice of solvent is important. A mixture of ethanol and water is commonly used for thiamine-catalyzed reactions.[5][8] The solvent should be able to dissolve the reactants and stabilize the reaction intermediates. |
| Presence of Oxygen | Degas the solvent and reactants and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Significant Amounts of Side Products
| Possible Cause | Troubleshooting Step |
| Oxidation of 3-chlorobenzaldehyde | This leads to the formation of 3-chlorobenzoic acid. Use freshly distilled 3-chlorobenzaldehyde and run the reaction under an inert atmosphere. |
| Cannizzaro Reaction | This can occur in the presence of a strong base. If using a thiamine catalyst with a base like NaOH, ensure the base concentration and addition rate are carefully controlled. Consider using a weaker base if the Cannizzaro reaction is a major issue. |
| Unreacted Starting Material | This could be due to insufficient reaction time, low temperature, or a low catalyst concentration. Try increasing the reaction time or slightly increasing the temperature. Ensure the catalyst loading is appropriate. |
Quantitative Data
| Starting Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Thiamine/NaOH | Ethanol/Water | Room Temp (24h) | ~70-80 |
| Benzaldehyde | NaCN | Ethanol/Water | Reflux (30 min) | 90-92 |
| p-Tolualdehyde | Thiamine/NaOH | Ethanol/Water | 60 | 96 |
| p-Chlorobenzaldehyde | Thiamine/NaOH | Water | Room Temp | 34 |
| Furaldehyde | Thiamine/NaOH | Water | Room Temp | 3 |
Note: The yields presented are for analogous reactions and may not be directly transferable to the synthesis of this compound. They are intended to provide a general guideline for expected efficiencies under different catalytic systems.
Experimental Protocols
Thiamine-Catalyzed Synthesis of this compound (General Procedure)
This protocol is adapted from standard procedures for benzoin condensation using thiamine as a catalyst.[5][8]
Materials:
-
3-chlorobenzaldehyde
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve thiamine hydrochloride in deionized water.
-
Add 95% ethanol to the thiamine solution and cool the flask in an ice bath.
-
In a separate flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add the cold NaOH solution to the thiamine solution with constant swirling, while keeping the flask in the ice bath.
-
To this catalyst solution, add freshly distilled 3-chlorobenzaldehyde.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours to complete.
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the this compound.
-
Collect the crystals by vacuum filtration and wash them with a cold mixture of ethanol and water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion rates.
Benzoin Condensation Signaling Pathway (Mechanism)
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 7. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 8. worldwidejournals.com [worldwidejournals.com]
Technical Support Center: Purification of Crude 3,3'-Dichlorobenzoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,3'-Dichlorobenzoin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique is widely used for purifying solid organic compounds.[1][2][3]
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: Based on the purification of the parent compound, benzoin, ethanol or a mixed solvent system of ethanol and water are suitable for recrystallization.[1][4] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]
Q3: My purified this compound still shows impurities. What other purification techniques can I use?
A3: If recrystallization does not yield a product of the desired purity, column chromatography is a recommended secondary purification method. It is effective in separating compounds with different polarities, such as benzoin and its less polar analogue, benzil.[5] Flash chromatography can also be employed for efficient separation.[6]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed by determining its melting point range. A pure compound will have a sharp and narrow melting point range, close to its literature value.[1] Thin-layer chromatography (TLC) is another common technique to check for the presence of impurities.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Reheat the solution to boil off some of the solvent to achieve saturation, then allow it to cool again.[8] If this fails, the solvent can be completely removed by rotary evaporation and the recrystallization attempted again.[8] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[8][9] Alternatively, add a seed crystal of pure this compound to the solution.[8] | |
| The product "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving. | Add more of the "good" solvent to the mixture to lower the saturation temperature and then cool the solution slowly.[8][10] Consider using a different solvent or solvent system with a lower boiling point. |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[8] | |
| Crystallization happens too quickly, potentially trapping impurities. | The solution is too concentrated or cooled too rapidly. | Add a small amount of additional hot solvent to the solution to slightly decrease the saturation.[8] Ensure a slow cooling rate by insulating the flask.[8][11] |
| Low recovery of the purified product. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[1] | Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[4][11] |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[4] | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.[10] | |
| The purified product is colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[10] |
Experimental Protocols
Recrystallization of this compound from an Ethanol/Water Mixture
This protocol is adapted from the general procedure for recrystallizing benzoin.[4][12]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals to assess purity.[1]
Visualizations
Caption: General Workflow for Recrystallization
Caption: General Workflow for Column Chromatography
References
- 1. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijddr.in [ijddr.in]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. flash-chromatographie.com [flash-chromatographie.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Identification of side products in 3,3'-Dichlorobenzoin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing side products during the synthesis of 3,3'-Dichlorobenzoin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound is complete, but TLC analysis shows multiple spots. What are the likely side products?
A1: Besides your target product, this compound, several side products can form during the benzoin condensation of 3,3'-dichlorobenzaldehyde. The most common are:
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3,3'-Dichlorobenzil: This is the over-oxidation product of this compound. Its formation is favored by the presence of air (oxygen) and prolonged reaction times. It will typically have a different Rf value than the benzoin.
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3,3'-Dichlorobenzoic Acid and 3,3'-Dichlorobenzyl Alcohol: These are the products of the Cannizzaro reaction, a disproportionation reaction of the starting aldehyde. This side reaction is more prominent under strongly basic conditions.[1] 3,3'-Dichlorobenzoic acid is acidic and can be removed by a basic wash during workup.
-
Unreacted 3,3'-Dichlorobenzaldehyde: Incomplete reaction will leave the starting material in the crude product.
Q2: How can I minimize the formation of 3,3'-Dichlorobenzil?
A2: To reduce the oxidation of your desired benzoin product, consider the following:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
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Reaction Time: Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Temperature Control: While the benzoin condensation requires heat, excessive temperatures can sometimes promote side reactions, including oxidation.
Q3: I suspect the Cannizzaro reaction is a major competing reaction in my synthesis. How can I confirm this and prevent it?
A3: The Cannizzaro reaction is a common side reaction for aldehydes lacking alpha-hydrogens, especially in the presence of a strong base.[1]
-
Identification:
-
3,3'-Dichlorobenzoic Acid: This acidic product can be identified by its characteristic spectroscopic data. It is soluble in aqueous base.
-
3,3'-Dichlorobenzyl Alcohol: This alcohol can be identified by its spectroscopic data, particularly the presence of a broad -OH stretch in the IR spectrum and the chemical shift of the -CH2OH protons in the 1H NMR spectrum.
-
-
Prevention:
-
Base Concentration: Use the minimum effective concentration of the base (e.g., hydroxide or cyanide) catalyst. High base concentrations significantly favor the Cannizzaro reaction.[1]
-
Catalyst Choice: While cyanide is a traditional catalyst for benzoin condensation, thiamine (Vitamin B1) hydrochloride in the presence of a mild base can also be effective and may reduce the propensity for the Cannizzaro reaction.
-
Q4: My yield of this compound is low. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors:
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Purity of Starting Material: The benzoin condensation is sensitive to impurities in the starting aldehyde. Ensure your 3,3'-dichlorobenzaldehyde is pure and free from the corresponding carboxylic acid.
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Catalyst Activity: If using a cyanide catalyst, ensure it has not been deactivated. If using a thiamine catalyst, it can be heat-sensitive.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion. The concentration of reactants is also critical.
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Side Reactions: As discussed, the Cannizzaro reaction and oxidation to benzil can consume the starting material and the desired product, respectively, leading to lower yields of this compound.
-
Purification Losses: The purification process, such as recrystallization, can lead to loss of product. Ensure you are using an appropriate solvent system and technique.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a highly effective method for purifying benzoin products.
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Solvent Selection: A good recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for benzoins.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then perform a hot filtration. Allow the solution to cool slowly to form pure crystals. The more soluble impurities will remain in the mother liquor.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key 1H NMR Signals (δ ppm, in CDCl3) | Key 13C NMR Signals (δ ppm, in CDCl3) | Key IR Signals (cm-1) |
| This compound | C14H10Cl2O2 | 281.14 | Not available | ~7.2-7.8 (m, Ar-H), ~6.0 (s, CH-OH), ~4.5 (s, OH) | Not available | ~3400 (O-H), ~1680 (C=O), ~1600, 1470 (C=C) |
| 3,3'-Dichlorobenzil | C14H8Cl2O2 | 279.12 | Not available | ~7.3-8.0 (m, Ar-H) | Not available | ~1660 (C=O), ~1590, 1470 (C=C) |
| 3,3'-Dichlorobenzoic Acid | C7H4Cl2O2 | 191.01 | ~160-162 | ~7.4-8.1 (m, Ar-H), ~11-13 (br s, COOH) | ~128-135 (Ar-C), ~170 (C=O) | ~3000 (O-H), ~1700 (C=O), ~1600, 1470 (C=C) |
| 3,3'-Dichlorobenzyl Alcohol | C7H6Cl2O | 177.03 | ~38-40 | ~7.2-7.4 (m, Ar-H), ~4.7 (s, CH2), ~2.0 (br s, OH) | ~125-142 (Ar-C), ~64 (CH2) | ~3300 (O-H), ~1600, 1470 (C=C) |
Experimental Protocols
Synthesis of this compound via Thiamine-Catalyzed Condensation
This procedure is adapted from general methods for thiamine-catalyzed benzoin condensations.
Materials:
-
3,3'-Dichlorobenzaldehyde
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
Ice bath
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve a specific amount of thiamine hydrochloride in water.
-
Add 95% ethanol to the thiamine solution and cool the flask in an ice bath.
-
In a separate small flask, prepare a cooled solution of aqueous sodium hydroxide.
-
Slowly add the cold NaOH solution to the thiamine solution while keeping it in the ice bath and swirling.
-
To this catalyst solution, add 3,3'-dichlorobenzaldehyde. Swirl to ensure thorough mixing.
-
Seal the flask and allow the reaction to proceed at room temperature with stirring for 24-48 hours, or gently heat to around 60°C for a few hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of key side products.
References
Technical Support Center: Optimizing Reaction Conditions for 3,3'-Dichlorobenzoin Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,3'-Dichlorobenzoin as a catalyst precursor in their experiments. The guidance provided herein is based on established principles of N-heterocyclic carbene (NHC) catalysis, with a focus on addressing potential issues arising from the unique electronic properties of the 3,3'-dichloro-substituted benzoin scaffold.
Understanding the Catalytic Role of this compound
It is crucial to understand that this compound itself is not the active catalyst. Instead, it serves as a precatalyst for the in-situ generation of an N-heterocyclic carbene (NHC). This transformation is typically achieved by deprotonation of an azolium salt formed from the benzoin. The resulting NHC is the true catalytic species that facilitates a variety of chemical transformations, most notably the benzoin condensation and related umpolung reactions. The electron-withdrawing nature of the two chlorine atoms on the phenyl rings of this compound influences the electronic properties of the resulting NHC, which can affect its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species derived from this compound?
A1: this compound is a precursor to an N-heterocyclic carbene (NHC). The NHC is typically generated in situ from an azolium salt derivative of the benzoin. This NHC is the active catalyst that participates in the chemical reaction.[1][2]
Q2: How do the dichloro-substituents affect the catalyst's performance?
A2: The chlorine atoms are electron-withdrawing, which makes the resulting NHC more electron-deficient. This can have several effects:
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Increased Acidity of Azolium Precursor: The electron-withdrawing groups can increase the acidity of the proton that is removed to form the carbene, potentially allowing for the use of weaker bases.
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Modified Nucleophilicity of the NHC: The electron-deficient nature of the NHC can modulate its nucleophilicity, which is a key factor in its catalytic activity.
-
Stability of Intermediates: The electronic properties of the NHC influence the stability of key reaction intermediates, such as the Breslow intermediate in benzoin-type reactions.[3][4] The formation of this intermediate can be reversible.[2][5]
Q3: What types of reactions can be catalyzed by NHCs derived from this compound?
A3: NHCs are versatile catalysts known to promote a range of reactions, including:
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Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones (benzoins).[1][2] This includes both homo- and cross-benzoin condensations.
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Aza-Benzoin Reaction: The reaction of an aldehyde with an imine to produce an α-amino ketone.[3]
-
Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor.
-
Transesterification and Amidation Reactions.
The specific substrate scope and efficiency will depend on the precise reaction conditions.
Q4: Can I use this compound directly in my reaction?
A4: No, this compound must first be converted into an appropriate NHC precatalyst, typically an azolium salt (e.g., a thiazolium or triazolium salt). This precatalyst is then deprotonated in the reaction mixture to generate the active NHC catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by NHCs derived from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalyst Formation: The base may be too weak to effectively deprotonate the azolium salt precursor, especially if the precursor is not sufficiently acidic. The electron-withdrawing chlorine atoms on the benzoin backbone can influence the pKa of the azolium salt. 2. Catalyst Decomposition: The NHC catalyst may be unstable under the reaction conditions. Electron-deficient NHCs can sometimes be less stable. 3. Poor Substrate Reactivity: Electron-deficient aldehydes can react sluggishly in benzoin condensations catalyzed by electron-deficient NHCs.[1][6] 4. Reversible Reaction: The benzoin condensation is often a reversible reaction. The equilibrium may not favor the product under the chosen conditions.[2] | 1. Optimize the Base: Screen a range of bases, from weaker organic bases (e.g., DBU, triethylamine) to stronger inorganic bases (e.g., potassium tert-butoxide). The choice of base can be critical. 2. Modify Reaction Temperature: Lowering the temperature may improve catalyst stability. 3. Increase Catalyst Loading: A higher catalyst concentration may be necessary to achieve a reasonable reaction rate. 4. Use a More Electron-Rich Aldehyde: If possible, test the reaction with a more electron-rich aldehyde to see if the issue is substrate-dependent. 5. Drive the Equilibrium: Consider methods to remove the product from the reaction mixture as it forms, if feasible (e.g., precipitation). |
| Slow Reaction Rate | 1. Low Catalyst Activity: The electron-deficient nature of the NHC derived from this compound might result in lower nucleophilicity and thus slower reaction rates. 2. Steric Hindrance: Bulky substrates can significantly slow down the reaction. 3. Low Temperature: While beneficial for stability, low temperatures will also decrease the reaction rate. | 1. Increase Reaction Temperature: Carefully increase the temperature while monitoring for any signs of catalyst or product decomposition. 2. Increase Catalyst Loading: As with low yield, a higher catalyst loading can accelerate the reaction. 3. Solvent Effects: The choice of solvent can impact reaction rates. Screen different solvents to find the optimal medium for your specific reaction. |
| Formation of Side Products | 1. Oxidation of Benzoin Product: The desired α-hydroxy ketone (benzoin) can be oxidized to the corresponding 1,2-diketone (benzil), especially if the reaction is exposed to air. 2. Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation. 3. Aldol Condensation: If the aldehyde substrate has α-hydrogens, aldol condensation can be a competing side reaction. | 1. Run the Reaction Under an Inert Atmosphere: To prevent oxidation, perform the reaction under nitrogen or argon. 2. Careful Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions involving the base. 3. Purify the Aldehyde Substrate: Ensure the aldehyde starting material is free from acidic impurities (e.g., carboxylic acids from oxidation) that can interfere with the reaction. |
| Difficulty in Product Purification | 1. Removal of Catalyst Residues: The azolium salt precursor or byproducts from the catalyst can be difficult to separate from the desired product. 2. Similar Polarity of Product and Starting Material: If the reaction does not go to completion, separating the product from the unreacted aldehyde can be challenging. | 1. Aqueous Workup: An acidic wash can help remove basic catalyst residues. 2. Chromatography: Column chromatography is often necessary for obtaining a pure product. Experiment with different solvent systems to achieve good separation. |
Experimental Protocols
General Protocol for an NHC-Catalyzed Benzoin Condensation
This is a general starting point; optimization of each parameter is likely necessary.
-
Catalyst Precursor Synthesis: Synthesize the appropriate azolium salt (e.g., thiazolium or triazolium) from this compound according to a literature procedure.
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the azolium salt precatalyst (typically 5-20 mol%).
-
Add the desired solvent (e.g., THF, CH2Cl2, or DMF).
-
Add the aldehyde substrate (1.0 equivalent).
-
-
Initiation:
-
Add the base (e.g., DBU, K2CO3, or KOtBu; typically 1.0-1.2 equivalents) to the stirred solution. The addition of the base should generate the active NHC catalyst in situ.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for an NHC-catalyzed reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Simplified catalytic cycle for NHC-mediated benzoin condensation.
References
- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01910D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Stability of 3,3'-Dichlorobenzoin in different reaction media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3,3'-Dichlorobenzoin in various reaction media. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield
If you are observing unexpected side products or lower than expected yields in your reaction involving this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Base-Catalyzed Rearrangement: In the presence of a base, this compound, as an α-hydroxy ketone, can undergo a reversible α-ketol rearrangement (also known as the acyloin rearrangement).[1][2][3] This can lead to the formation of an isomeric product. | Carefully control the pH of your reaction medium. If a basic catalyst is required, consider using a milder, non-nucleophilic base and running the reaction at a lower temperature to minimize rearrangement. |
| Acid-Catalyzed Rearrangement: Strong acids can also catalyze the 1,2-shift of an aryl group, leading to the formation of an isomeric α-hydroxy ketone.[1][2][3] | If your reaction requires acidic conditions, use the mildest acid possible and maintain a low reaction temperature. Consider using a Lewis acid instead of a Brønsted acid, which may offer better selectivity. |
| Oxidation: The secondary alcohol in this compound can be oxidized to a diketone, especially in the presence of oxidizing agents or air, particularly at elevated temperatures. | Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Avoid unnecessary exposure to heat and light. |
| Keto-Enol Tautomerism: Like other ketones, this compound can exist in equilibrium with its enol tautomer. The stability of the enol form can be influenced by the solvent and the presence of acids or bases, potentially leading to undesired reactions at the double bond.[4] | The choice of solvent can influence the keto-enol equilibrium. Protic solvents may favor the keto form, while non-polar aprotic solvents might stabilize the enol form through intramolecular hydrogen bonding.[4] |
Issue 2: Compound Degradation During Workup or Purification
Degradation of this compound during post-reaction processing is a common issue.
| Potential Cause | Recommended Action |
| Hydrolysis/Cleavage: While generally stable, prolonged exposure to harsh acidic or basic conditions during aqueous workup can potentially lead to cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon. | Neutralize the reaction mixture to a pH of ~7 before extraction. Use saturated sodium bicarbonate for acidic solutions and dilute HCl or saturated ammonium chloride for basic solutions. Minimize the contact time with aqueous layers. |
| Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation.[5][6] | Protect your compound from direct light during workup and storage by using amber vials or wrapping glassware in aluminum foil. |
| Thermal Decomposition: Although benzoin itself is relatively stable, the presence of chloro-substituents may affect its thermal stability. Decomposition can occur at elevated temperatures during solvent removal or purification. | Use a rotary evaporator at the lowest feasible temperature to remove solvent. For purification, consider column chromatography at room temperature over distillation if the compound is thermally labile. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related compounds, potential degradation products could include:
-
Isomeric Rearrangement Product: An isomeric α-hydroxy ketone resulting from an α-ketol rearrangement.
-
Oxidation Product: The corresponding α-diketone, 3,3'-dichlorobenzil.
-
Cleavage Products: 3-chlorobenzoic acid and 3-chlorobenzaldehyde under strongly oxidative conditions.
-
Dehalogenation Products: Under certain reductive or microbial conditions, sequential dehalogenation could occur to yield monochlorobenzoin and benzoin.[5][6]
Q2: How does the choice of solvent affect the stability of this compound?
The solvent can influence stability in several ways:
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can participate in hydrogen bonding and may facilitate proton transfer, potentially promoting both acid- and base-catalyzed rearrangements. Water has low solubility for this compound.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are less likely to directly participate in proton transfer but can influence the solubility and reactivity of catalysts and reagents.
-
Non-Polar Aprotic Solvents (e.g., toluene, hexane, dichloromethane): These are generally good choices for minimizing ionic reactions. However, the solubility of this compound may be limited.
Q3: What is the likely mechanism for the acid- or base-catalyzed rearrangement of this compound?
The α-ketol rearrangement is a well-established reaction for α-hydroxy ketones.[2][3]
-
Base-Catalyzed: A base deprotonates the hydroxyl group to form an alkoxide. This is followed by a 1,2-shift of one of the aryl groups to the adjacent carbonyl carbon, with the simultaneous formation of a new carbonyl group.
-
Acid-Catalyzed: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This facilitates the 1,2-aryl shift to the carbonyl carbon.
Q4: Are there any specific catalysts that are known to cause degradation?
-
Strong Bases: Hydroxides, alkoxides, and other strong bases can readily induce the α-ketol rearrangement.
-
Strong Acids: Mineral acids like HCl and H₂SO₄ can catalyze the rearrangement.
-
Lewis Acids: Some Lewis acids may also promote rearrangement.
-
Oxidizing Agents: Common oxidizing agents can convert the secondary alcohol to a ketone.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired reaction medium (e.g., specific solvent, buffer of a certain pH).
-
Incubation: Aliquot the stock solution into several vials. If testing for thermal stability, place the vials in a temperature-controlled environment (e.g., heating block, oven). For photostability, expose the vials to a light source of known wavelength and intensity. Keep a control sample in the dark at room temperature.
-
Time Points: At predetermined time intervals, remove a vial from the experimental conditions.
-
Quenching (if necessary): If the reaction medium contains a catalyst, quench the reaction by neutralizing the solution.
-
Analysis: Analyze the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantification: Quantify the amount of remaining this compound and any major degradation products by comparing their peak areas or signal intensities to that of an internal standard or a calibration curve.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the scale-up production of 3,3'-Dichlorobenzoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up production of 3,3'-Dichlorobenzoin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the benzoin condensation of 3-chlorobenzaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Cyanide catalyst is sensitive to air and moisture. Thiamine catalyst can degrade at high temperatures. 2. Poor Quality Starting Material: Presence of benzoic acid in 3-chlorobenzaldehyde can inhibit the reaction. 3. Incorrect Reaction Conditions: Suboptimal temperature, pH, or solvent composition. | 1. Catalyst Handling: Use freshly prepared cyanide solutions. For thiamine, ensure the reaction temperature does not exceed recommended limits (typically around 60-70°C). 2. Starting Material Purification: Purify 3-chlorobenzaldehyde by distillation before use to remove acidic impurities. 3. Optimize Conditions: - pH: Ensure the reaction medium is appropriately basic for the chosen catalyst (e.g., pH > 8 for thiamine). - Solvent: A mixture of ethanol and water is commonly used. Adjust the ratio to ensure the aldehyde remains in solution. |
| Formation of Yellow Byproduct (3,3'-Dichlorobenzil) | 1. Air Oxidation: The benzoin product is susceptible to oxidation to the corresponding benzil, especially at elevated temperatures and in the presence of air. This is more pronounced at larger scales due to longer reaction and work-up times. | 1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. 3. Prompt Work-up: Isolate the product as quickly as possible after the reaction is complete. |
| Incomplete Reaction | 1. Insufficient Catalyst: The catalyst amount may not be sufficient for the scale of the reaction. 2. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction rates, a common issue in scale-up. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Catalyst Loading: While catalytic, ensure the mole percentage of the catalyst is appropriate. For scale-up, a slight increase in catalyst loading might be necessary. 2. Improve Agitation: Use appropriate stirring mechanisms (e.g., overhead stirrer for larger flasks) to ensure homogeneous mixing. For pilot-plant scale, consider the reactor's mixing efficiency. 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. |
| Difficult Product Isolation/Crystallization | 1. Supersaturation: The product may be too soluble in the reaction mixture. 2. Oily Product: Impurities can sometimes prevent the product from crystallizing properly. | 1. Induce Crystallization: Cool the reaction mixture in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Solvent Adjustment: Slowly add a co-solvent in which the product is less soluble (e.g., water) to induce precipitation. 3. Purification: If the product oils out, extract it and attempt crystallization from a different solvent system after initial purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the benzoin condensation of two molecules of 3-chlorobenzaldehyde. This reaction requires a catalyst to proceed.[1]
Q2: What catalysts can be used for the synthesis of this compound?
A2: Several catalysts can be employed for the benzoin condensation. The traditional catalyst is sodium or potassium cyanide.[1] However, due to its toxicity, greener alternatives are often preferred, such as thiamine (Vitamin B1) or N-heterocyclic carbenes (NHCs).[2]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches. Ensure your catalyst is active and used in the correct amount. Increasing the reaction temperature can also speed up the reaction, but be cautious as this may lead to the formation of byproducts.[3] Optimizing the solvent system and ensuring efficient mixing are also crucial, especially at a larger scale.
Q4: I am observing a significant amount of a yellow impurity in my product. What is it and how can I avoid it?
A4: The yellow impurity is likely 3,3'-Dichlorobenzil, the oxidation product of this compound. This is a common byproduct, and its formation is favored by the presence of oxygen and higher temperatures. To minimize its formation, it is recommended to run the reaction under an inert atmosphere (nitrogen or argon) and to maintain careful temperature control.
Q5: What are the main challenges when scaling up the production of this compound?
A5: Key challenges in scaling up this synthesis include:
-
Heat Management: The benzoin condensation can be exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation.
-
Mixing and Mass Transfer: Ensuring homogeneity in a large reactor can be difficult. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Product Isolation and Purification: Crystallization and filtration at a large scale can be challenging. The crystal size and morphology may differ from lab-scale experiments, affecting filtration and drying times.
-
Byproduct Formation: The proportion of byproducts, such as the over-oxidized benzil, can increase with longer reaction times and less controlled conditions often encountered during scale-up.
Data Presentation
The following tables present illustrative data on how key parameters can be affected during the scale-up of this compound synthesis. This data is representative and may vary based on specific experimental conditions.
Table 1: Effect of Scale on Reaction Time and Yield
| Scale | Typical Reaction Time (hours) | Typical Yield (%) |
| Laboratory (10 g) | 4 - 6 | 85 - 95 |
| Pilot Plant (1 kg) | 6 - 10 | 75 - 85 |
| Production (50 kg) | 10 - 16 | 70 - 80 |
Table 2: Impurity Profile at Different Scales
| Scale | 3-chlorobenzaldehyde (unreacted, %) | 3,3'-Dichlorobenzil (%) | Other Impurities (%) |
| Laboratory (10 g) | < 2 | < 3 | < 1 |
| Pilot Plant (1 kg) | 2 - 5 | 5 - 10 | < 2 |
| Production (50 kg) | 5 - 8 | 10 - 15 | < 3 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Thiamine-catalyzed)
Materials:
-
3-chlorobenzaldehyde (purified by distillation)
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiamine hydrochloride in water.
-
Add ethanol and cool the solution in an ice bath.
-
Slowly add a cooled solution of NaOH dropwise with stirring, ensuring the temperature remains low.
-
To this yellow solution, add 3-chlorobenzaldehyde.
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Heat the mixture to a gentle reflux (around 60-65°C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a cold ethanol/water mixture.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Considerations for Scale-Up
-
Agitation: For larger volumes, a magnetic stirrer will be insufficient. An overhead mechanical stirrer is necessary to ensure proper mixing.
-
Heating and Cooling: A heating mantle with a temperature controller is recommended for better temperature regulation. For pilot-scale, a jacketed reactor with a circulating temperature control system is essential.
-
Reagent Addition: The dropwise addition of the base is critical to control the initial exotherm. For larger scales, a controlled addition pump should be used.
-
Inert Atmosphere: Blanketing the reactor with nitrogen or argon is highly recommended during scale-up to minimize the formation of the 3,3'-Dichlorobenzil byproduct.
Visualizations
Caption: Mechanism of Thiamine-Catalyzed Benzoin Condensation.
Caption: General Workflow for Scaling Up Chemical Synthesis.
References
Technical Support Center: Resolving Enantiomers of 3,3'-Dichlorobenzoin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 3,3'-Dichlorobenzoin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving enantiomers of this compound derivatives?
A1: The most prevalent and effective method for resolving enantiomers of this compound and related aromatic ketones is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][2][3] Other potential methods, though less common for this specific compound class, include classical resolution via diastereomeric salt formation and enzymatic resolution.
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended for the chiral separation of aromatic compounds like benzoin derivatives.[4][5] Specifically, columns with selectors like cellulose tris(3,5-dichlorophenylcarbamate) have shown broad applicability for a range of chiral molecules. Pirkle-type CSPs can also be effective for separating enantiomers of π-acidic or π-basic racemates.[2][5]
Q3: What are typical mobile phases used for the chiral HPLC separation of benzoin derivatives?
A3: For normal-phase chromatography on polysaccharide-based CSPs, common mobile phases consist of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol or ethanol).[6][7][8] A typical starting point for method development would be a 90:10 (v/v) mixture of n-hexane and isopropanol.[6][9] For reversed-phase separations, mixtures of water with methanol, ethanol, or acetonitrile can be used.[10]
Q4: How can I determine the enantiomeric excess (ee%) of my resolved this compound sample?
A4: The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram obtained from chiral HPLC analysis. The formula is:
ee% = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] × 100%
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Troubleshooting Guides
Problem 1: Poor or no separation of the enantiomers.
-
Possible Cause: The chosen chiral stationary phase is not suitable for this specific analyte.
-
Solution: Screen a variety of CSPs, focusing on different polysaccharide derivatives (e.g., cellulose vs. amylose-based) or Pirkle-type columns. A statistical evaluation suggests that Chiralcel® OD-H and Chiralpak® AD-H columns successfully separate a large percentage of racemic samples.[11]
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol) in the mobile phase. Small changes can significantly impact selectivity. For instance, try varying the isopropanol concentration from 5% to 20% in n-hexane.
-
-
Possible Cause: The temperature is not optimal for the separation.
-
Solution: Adjust the column temperature. Both increasing and decreasing the temperature can affect the separation, so it's best to test a range (e.g., 15°C to 40°C).
-
Problem 2: Poor peak shape (e.g., tailing or fronting).
-
Possible Cause: The sample is overloaded on the column.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause: The sample solvent is incompatible with the mobile phase.
-
Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[12]
-
-
Possible Cause: Secondary interactions between the analyte and the silica support.
-
Solution: For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
-
Problem 3: Unstable or drifting retention times.
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. Flushing with at least 10-20 column volumes of the mobile phase is recommended.
-
-
Possible Cause: The mobile phase composition is changing over time.
-
Solution: If using a solvent mixture, ensure it is well-mixed and degassed. For volatile solvents, changes in composition due to evaporation can occur.[13] Preparing fresh mobile phase daily is good practice.
-
-
Possible Cause: Temperature fluctuations in the laboratory.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Quantitative Data Summary
The following table presents hypothetical data for the chiral separation of this compound enantiomers, based on typical results for similar compounds.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (ee%) |
| (+)-3,3'-Dichlorobenzoin | 12.5 | \multirow{2}{}{2.1} | \multirow{2}{}{98%} |
| (-)-3,3'-Dichlorobenzoin | 15.2 |
Experimental Protocols
Chiral HPLC Method for Resolution of this compound (Adapted from Benzoin Separation Protocols)
This protocol is an adapted methodology based on established methods for the chiral separation of benzoin.[6][14]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chiral Column:
-
A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Isocratic elution with a mixture of n-Hexane and Isopropanol (90:10 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and identify the two enantiomer peaks based on their retention times.
-
Integrate the peak areas to determine the relative amounts of each enantiomer and calculate the enantiomeric excess.
-
Visualizations
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lcms.cz [lcms.cz]
- 7. rsc.org [rsc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. chiraltech.com [chiraltech.com]
- 11. mz-at.de [mz-at.de]
- 12. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in photopolymerization with 3,3'-Dichlorobenzoin
Technical Support Center: 3,3'-Dichlorobenzoin in Photopolymerization
Disclaimer: Specific experimental data on the photopolymerization behavior and byproduct formation of this compound is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the established principles of photopolymerization and the known photochemical behavior of benzoin and its derivatives. The proposed mechanisms and solutions should be considered as a general framework for experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of initiation for this compound?
A1: this compound is a Type I photoinitiator. Upon absorption of UV light, it undergoes a Norrish Type I cleavage, which is a homolytic cleavage of the α-carbon bond.[1][2] This process generates two distinct free radical species: a benzoyl radical and a 3,3'-dichlorobenzyl radical. These radicals then initiate the polymerization of monomers.
Q2: What are the likely byproducts when using this compound?
A2: Byproducts can form from side reactions of the initiating radicals. Potential byproducts include:
-
Benzaldehyde derivatives: Formed if the benzoyl radical abstracts a hydrogen atom.[3]
-
Pinacol-type compounds: Resulting from the recombination of two benzyl-type radicals.
-
Colored species: Photo-oxidation or further reactions of the aromatic radical fragments can lead to the formation of conjugated systems, such as quinonoid structures, which often cause yellowing.[4][5]
Q3: Why is my cured polymer yellow when using this compound?
A3: Yellowing is a common issue with aromatic ketone photoinitiators.[4][5][6] It is often attributed to the formation of colored byproducts from the photoinitiator itself.[4] UV light can induce photo-oxidation of the aromatic fragments generated during initiation, leading to chromophores that absorb visible light and appear yellow.[4] Additionally, thermal degradation can contribute to discoloration.[4]
Q4: Can I use this compound for clear coatings?
A4: While it can be used, the potential for yellowing makes it less ideal for applications where high optical clarity and colorlessness are critical. Non-yellowing photoinitiators, such as certain aliphatic or phosphine oxide-based initiators, might be better alternatives for such applications.[4][6]
Troubleshooting Guide
This guide addresses common problems encountered during photopolymerization with this compound and provides systematic approaches to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Yellowing of the Cured Polymer | Formation of colored byproducts from the photoinitiator fragments due to photo-oxidation.[4][5] | - Optimize Light Intensity: Use the lowest effective light intensity to minimize side reactions. - Inert Atmosphere: Conduct polymerization under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation.[7] - Use UV Absorbers/HALS: Incorporate UV absorbers or Hindered Amine Light Stabilizers (HALS) to prevent post-cure degradation.[4] - Add Stabilizers: The addition of stabilizers can help trap residual radicals that could form colored products.[6] |
| Incomplete or Slow Curing | - Oxygen Inhibition: Oxygen scavenges free radicals, preventing polymerization, especially at the surface.[3] - Insufficient Light: The light source may not have the correct wavelength or intensity to efficiently excite the photoinitiator. - Light Filtering: Pigments or other additives in the formulation may be absorbing the UV light. | - Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before and during curing.[7] - Increase Initiator Concentration: A higher concentration of radicals can help overcome oxygen inhibition. - Verify Light Source: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of this compound. - Use Co-initiators: Amines can act as co-initiators to enhance the rate of polymerization and overcome oxygen inhibition. |
| Poor Surface Cure / Tacky Surface | Severe oxygen inhibition at the air-resin interface.[3] | - Inert Atmosphere: This is the most effective solution.[7] - Higher Light Intensity: A higher photon flux can generate radicals more rapidly than they are quenched by oxygen. - Use of Additives: Incorporate waxes or other additives that migrate to the surface to form a physical barrier against oxygen. |
| Low Molecular Weight Polymer | - High Initiator Concentration: Too many initiating radicals can lead to the formation of many short polymer chains. - Chain Transfer Reactions: Chain transfer agents (impurities or intentionally added) can terminate growing chains. | - Optimize Initiator Concentration: Perform a concentration study to find the optimal balance between cure speed and molecular weight. - Purify Monomers and Solvents: Ensure all components are free from impurities that can act as chain transfer agents. |
Visual Guides and Workflows
Photochemical Initiation Mechanism
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 4. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 5. researchgate.net [researchgate.net]
- 6. Color-Stable Formulations for 3D-Photoprintable Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Catalyst deactivation and regeneration in 3,3'-Dichlorobenzoin reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst deactivation and regeneration in the synthesis of 3,3'-Dichlorobenzoin.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low or no conversion to this compound. What are the potential catalyst-related causes?
-
Answer: Low or no product yield can stem from several catalyst issues:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or fouling.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.
-
Improper Catalyst Activation (for NHCs): If using an N-heterocyclic carbene (NHC) precursor (e.g., a thiazolium or triazolium salt), the in-situ generation of the active carbene may be inefficient. This can be due to an inappropriate base or reaction conditions.
-
Poor Catalyst Quality: The catalyst itself may be of poor quality or degraded.
-
Troubleshooting Steps:
-
Verify Catalyst Loading: Double-check calculations and ensure the correct amount of catalyst was added.
-
Check Base for NHC Catalysts: Ensure the base used for deprotonating the NHC precursor is appropriate and of good quality. Common bases include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and potassium tert-butoxide. The base should be strong enough to deprotonate the azolium salt but not so strong as to cause unwanted side reactions.
-
Test Catalyst Activity: If possible, run a control reaction with a known, reliable substrate (e.g., benzaldehyde) to confirm the catalyst's activity.
-
Consider Catalyst Regeneration: If deactivation is suspected, refer to the catalyst regeneration protocols below.
-
Use Fresh Catalyst: If all else fails, use a fresh batch of catalyst.
Issue 2: Reaction Stalls or is Sluggish
-
Question: The reaction starts but then slows down or stops completely before reaching full conversion. What could be the problem?
-
Answer: A stalling or sluggish reaction is a classic sign of catalyst deactivation during the reaction. Potential causes include:
-
Product Inhibition: The product, this compound, or a byproduct may be binding to the catalyst and inhibiting its activity.
-
Side Reactions: The chlorinated aromatic aldehyde substrate may undergo side reactions that consume the catalyst or generate inhibiting species.
-
Oxidation of NHC Catalyst: N-heterocyclic carbene catalysts can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.
-
Troubleshooting Steps:
-
Inert Atmosphere: If using an NHC catalyst, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purify Starting Materials: Ensure the 3,3'-dichlorobenzaldehyde starting material is pure and free from acidic or oxidizing impurities.
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.
-
Investigate Byproducts: Analyze the reaction mixture for potential byproducts that could be acting as catalyst poisons.
Frequently Asked Questions (FAQs)
Catalyst Selection and Handling
-
Q1: What are the common catalysts used for the synthesis of this compound?
-
A1: The most common catalysts for benzoin condensation reactions, including the synthesis of this compound, are cyanide ions (e.g., from KCN or NaCN) and N-heterocyclic carbenes (NHCs).[1][2] Thiamine (Vitamin B1), a naturally occurring thiazolium salt, is a well-known "green" alternative to cyanide catalysts.[3][4]
-
-
Q2: Are there any safety concerns with using cyanide catalysts?
-
A2: Yes, cyanide salts are highly toxic.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Acidic conditions must be strictly avoided as this will generate highly toxic hydrogen cyanide gas.
-
-
Q3: How should I handle and store NHC precatalysts (azolium salts)?
-
A3: Azolium salts are typically stable crystalline solids. However, they can be hygroscopic. It is best to store them in a desiccator. The active carbene, generated in-situ, is highly reactive and sensitive to air and moisture.
-
Catalyst Deactivation
-
Q4: What are the primary mechanisms of catalyst deactivation in this compound reactions?
-
A4: While specific studies on this compound are limited, general deactivation mechanisms for benzoin condensation catalysts include:
-
For Cyanide Catalysts:
-
Protonation: In the presence of acidic impurities, the cyanide ion can be protonated to form HCN, which is not catalytically active and is highly volatile and toxic.
-
Side Reactions: Cyanide can potentially react with impurities or byproducts.
-
-
For NHC Catalysts:
-
Oxidation: The carbene can be oxidized by air or other oxidizing agents.
-
Irreversible Adduct Formation: The NHC may form a stable, unreactive complex with the substrate, product, or impurities.[5]
-
Protonation: The carbene is a strong base and can be protonated and inactivated by acidic impurities.
-
-
-
-
Q5: Can the chlorine substituents on the benzaldehyde affect catalyst stability?
-
A5: While not definitively documented for this specific reaction, electron-withdrawing groups like chlorine can influence the reactivity of the aldehyde and potentially affect the stability of reaction intermediates, which could indirectly impact catalyst lifetime.
-
Catalyst Regeneration
-
Q6: Is it possible to regenerate a deactivated catalyst from a this compound reaction?
-
A6: In principle, yes, though the success depends on the deactivation mechanism.
-
Cyanide catalysts are typically used in small quantities and are difficult to recover and regenerate from the reaction mixture. It is often more practical to use fresh catalyst.
-
NHC catalysts , particularly those that are part of a more complex, recoverable scaffold, can sometimes be regenerated. If the deactivation is due to reversible inhibition or protonation, washing and re-activation may be possible.
-
-
-
Q7: How can I tell if my catalyst has been deactivated?
-
A7: The primary indicator of catalyst deactivation is a significant decrease in reaction rate or a complete cessation of the reaction before the starting material is fully consumed. Comparing the performance of a used catalyst with a fresh batch under identical conditions can confirm deactivation.
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature for catalyst deactivation and regeneration in this compound reactions. The following table provides a general framework for the type of data researchers should aim to collect during their experiments to assess catalyst performance.
| Parameter | Cyanide Catalyst (Typical) | NHC Catalyst (Typical) | Regenerated Catalyst (Target) |
| Catalyst Loading (mol%) | 10 - 20 | 5 - 10 | Same as initial |
| Reaction Time (h) | 4 - 8 | 2 - 6 | Comparable to fresh catalyst |
| Initial Yield (%) | 80 - 95 | 85 - 98 | >90% of initial yield |
| Yield after 'n' Cycles (%) | Not typically recycled | Dependent on catalyst and conditions | - |
| Catalyst Activity Recovery (%) | Not applicable | Target >95% | - |
Experimental Protocols
Protocol 1: General Procedure for Thiamine-Catalyzed Synthesis of this compound
-
Combine 3,3'-dichlorobenzaldehyde (1.0 eq) and thiamine hydrochloride (0.1 eq) in a round-bottom flask.
-
Add ethanol as a solvent.
-
Slowly add a solution of aqueous sodium hydroxide while stirring.
-
Heat the reaction mixture at 60-70°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Protocol 2: Hypothetical Regeneration of a Supported NHC Catalyst
This protocol is a generalized procedure and may need to be adapted based on the specific nature of the NHC catalyst and its support.
-
Catalyst Recovery: After the reaction, separate the solid-supported catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst sequentially with:
-
The reaction solvent (e.g., THF, DCM) to remove residual product and starting material.
-
A mild acidic solution (e.g., dilute HCl) to remove any basic impurities and ensure the NHC is in its protonated (azolium salt) form.
-
Deionized water to remove any salts.
-
A polar organic solvent (e.g., ethanol or methanol) to remove water.
-
-
Drying: Dry the washed catalyst thoroughly under vacuum.
-
Reactivation: The dried azolium salt on the support can be used directly in the next reaction, where it will be deprotonated in-situ by the base to regenerate the active NHC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. beyondbenign.org [beyondbenign.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
3,3'-Dichlorobenzoin vs. Benzoin: A Comparative Analysis for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, synthesis, and potential biological activities of 3,3'-Dichlorobenzoin and its parent compound, Benzoin. This guide provides available experimental data for Benzoin and a theoretical analysis for the lesser-known this compound, supported by general principles of medicinal chemistry and organic synthesis.
This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the characteristics of Benzoin and its halogenated derivative, this compound. While Benzoin is a well-documented compound with established applications, this compound is not widely studied, and thus, much of the comparative data for this derivative is based on theoretical predictions extrapolated from the known effects of chlorination on aromatic systems.
Executive Summary
Benzoin is a readily available organic compound with a history of use in various industries, including pharmaceuticals and fragrances.[1][2] Its derivative, this compound, represents a structurally modified version where chlorine atoms are introduced onto both phenyl rings. This substitution is anticipated to significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn could influence its biological activity and potential therapeutic applications. This guide presents a side-by-side comparison to highlight these differences and provide a framework for future experimental investigation into this compound.
Physicochemical Properties
The introduction of two chlorine atoms onto the benzoin scaffold is expected to increase the molecular weight, alter the polarity, and potentially impact the melting and boiling points of this compound compared to Benzoin. The table below summarizes the known properties of Benzoin and the predicted properties of this compound.
| Property | Benzoin | This compound (Predicted) | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₀Cl₂O₂ | [3] |
| Molecular Weight | 212.24 g/mol | 281.13 g/mol | [3] |
| Appearance | Off-white to yellow-white crystalline solid | Crystalline solid | [3][4] |
| Melting Point | 134-138 °C | Likely higher than Benzoin due to increased molecular weight and intermolecular forces. | [4] |
| Boiling Point | 194 °C at 12 mmHg | Expected to be higher than Benzoin. | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform.[1][4][5] | Expected to have lower solubility in polar solvents and higher solubility in nonpolar organic solvents compared to Benzoin. | |
| LogP (Predicted) | ~2.3 | Higher than Benzoin, indicating increased lipophilicity. |
Synthesis and Reactivity
Benzoin is classically synthesized via the benzoin condensation of benzaldehyde.[6][7] This reaction can be catalyzed by cyanide ions or, in a greener approach, by thiamine (Vitamin B1).[7][8]
This compound , while not having a widely reported specific synthesis, would likely be prepared through a similar benzoin condensation reaction, starting from 3-chlorobenzaldehyde. The presence of the electron-withdrawing chlorine atoms on the aromatic ring may influence the reaction rate and yield.
Experimental Protocol: Synthesis of Benzoin via Thiamine Catalysis
This protocol is adapted from established procedures for the thiamine-catalyzed benzoin condensation.[8]
Materials:
-
Benzaldehyde (freshly distilled)
-
Thiamine hydrochloride
-
Sodium hydroxide solution (10%)
-
Ethanol (95%)
-
Water
Procedure:
-
Dissolve a catalytic amount of thiamine hydrochloride in a minimal amount of water in a round-bottom flask.
-
Add ethanol to the flask.
-
Slowly add the 10% sodium hydroxide solution to the thiamine solution while stirring.
-
Add freshly distilled benzaldehyde to the reaction mixture.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the benzoin.
-
Collect the crude benzoin by vacuum filtration and wash with cold ethanol/water.
-
Recrystallize the crude product from ethanol to obtain pure benzoin.
Proposed Synthesis of this compound
A similar protocol could be adapted for the synthesis of this compound, substituting benzaldehyde with 3-chlorobenzaldehyde.
Caption: Proposed synthesis of this compound.
Biological Activity and Potential Applications
Benzoin has a range of documented biological activities and applications:
-
Antiseptic: It is used topically as a mild antiseptic.[4][9]
-
Expectorant: It can help to break up chest congestion.[10]
-
Skin Protectant: Tincture of benzoin is used to protect the skin and enhance the adhesion of bandages.[9][11]
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds.[1][2]
This compound: The biological activity of this compound has not been extensively reported. However, the introduction of halogen atoms, particularly chlorine, into organic molecules is a common strategy in drug design to modulate their pharmacokinetic and pharmacodynamic properties.
Potential Effects of Chlorination:
-
Increased Lipophilicity: The chlorine atoms would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.
-
Metabolic Stability: The C-Cl bond is generally more resistant to metabolic cleavage than a C-H bond, which could lead to a longer biological half-life.
-
Altered Receptor Binding: The electronic and steric changes due to chlorine substitution could alter the binding affinity and selectivity for biological targets.
-
Potential for Enhanced Antimicrobial or Anticancer Activity: Halogenated compounds often exhibit potent biological activities.[7] For instance, halogenation has been shown to enhance the anti-fungal activity of some natural products.[2]
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a benzoin derivative, highlighting potential points of interaction for a novel compound like this compound.
Caption: Hypothetical signaling pathway for a benzoin derivative.
Experimental Workflow for Comparative Analysis
For researchers interested in directly comparing these two compounds, a suggested experimental workflow is outlined below.
Caption: Experimental workflow for comparative analysis.
Conclusion
Benzoin is a well-characterized compound with a straightforward synthesis and known biological activities. In contrast, this compound remains a largely unexplored derivative. Based on theoretical considerations, the introduction of chlorine atoms at the 3 and 3' positions is expected to significantly modify its physicochemical and biological properties. This comparative guide serves as a foundational resource for researchers, providing the known data for Benzoin and a predictive framework for this compound to stimulate and guide future experimental investigations into its potential as a novel therapeutic agent or chemical probe. The lack of experimental data on this compound highlights an opportunity for new research in the field of medicinal chemistry.
References
- 1. 3,3'-Dichlorobenzidine CAS#: 91-94-1 [m.chemicalbook.com]
- 2. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]
- 5. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]
- 6. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]
- 9. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 10. Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficiency of Substituted Benzoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoin condensation, a classic carbon-carbon bond-forming reaction, provides a direct route to valuable α-hydroxy ketones. The efficiency of this reaction is highly dependent on the catalyst employed and the electronic properties of the substituents on the aromatic aldehyde precursors. This guide offers a comparative analysis of the catalytic efficiency of various substituted benzoin derivatives, supported by experimental data, to aid in catalyst selection and reaction optimization.
Quantitative Comparison of Catalytic Performance
The catalytic efficiency in benzoin condensation is typically evaluated by considering reaction yield, reaction time, and catalyst loading. The following tables summarize the performance of different catalytic systems with various substituted benzaldehydes.
Table 1: N-Heterocyclic Carbene (NHC) Catalyzed Benzoin Condensation of Substituted Benzaldehydes
N-Heterocyclic carbenes are a powerful class of organocatalysts for benzoin condensation. Their efficiency is notably influenced by the electronic nature of the substituents on the benzaldehyde substrate. Generally, electron-rich aromatic aldehydes tend to provide good yields, while electron-deficient ones react more sluggishly[1].
| Catalyst Precursor | Aldehyde Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Imidazolium Salt | Benzaldehyde | 50 | - | Good | [1] |
| Imidazolium Salt | Electron-rich aromatic aldehydes | 50 | - | Good | [1] |
| Imidazolium Salt | Electron-deficient aromatic aldehydes | 50 | - | Sluggish Reaction | [1] |
| Bis(benzimidazolium) Salt | Various aromatic and heteroaromatic aldehydes | - | - | - | [1] |
| Thiazolium Salt | Aromatic aldehydes | - | - | Good | [1] |
| Pentafluorophenyltriazolium Salt | Benzaldehyde | 4 | - | 90 | [1] |
Table 2: Influence of Benzoin Structure on Catalytic Oxidation Efficiency
In the catalytic oxidation of benzoins, the substitution pattern on the benzoin molecule significantly impacts the reaction rate and conversion. A study utilizing nanosized HKUST-1 as a catalyst for the oxidation of substituted benzoins by hydrogen peroxide revealed a clear trend.
| Substituted Benzoin | Average Initial Oxidation Rate (relative) | Conversion after 3h (%) |
| 4,4'-Dibromobenzoin | Highest | Highest |
| 4,4'-Dimethoxybenzoin | Lowest | Lowest |
This study highlights that electron-withdrawing substituents can enhance the rate of oxidation[2].
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis and catalytic evaluation of benzoin derivatives.
1. Synthesis of Hydroxy Benzoins via Benzoin Condensation
This protocol describes a general method for the synthesis of hydroxy benzoins using potassium cyanide in an ultrasonic bath.
-
Materials: Substituted hydroxy benzaldehydes, potassium cyanide (KCN), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the substituted hydroxy benzaldehyde (0.001 mol) in dry DMSO (10 mL).
-
Add KCN (0.001 mol) to the solution under a nitrogen atmosphere.
-
Place the reaction mixture in an ultrasonic bath (340 W) and heat at 70–85 °C for 120 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, terminate the reaction and purify the product.[3]
-
2. N-Heterocyclic Carbene (NHC) Catalyzed Benzoin Condensation
This procedure outlines a general setup for NHC-catalyzed benzoin condensation.
-
Materials: Aldehyde substrate, NHC precursor (e.g., imidazolium salt), base (e.g., potassium tert-butoxide), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a glove box, charge a vial equipped with a stirring bar with the NHC precursor (0.104 mmol) and potassium tert-butoxide (11.22 mg, 0.104 mmol).
-
Add 0.2 mL of anhydrous THF and stir the mixture for 30 minutes at room temperature.
-
Add the aldehyde (2 mmol) quickly to the mixture.
-
Cap the vial and continue stirring at the specified reaction temperature and time.
-
After the reaction is complete, quench the reaction and isolate the product for analysis.[4]
-
3. Kinetic Analysis of Triazolium Ion-Catalyzed Benzoin Condensation
This protocol is for studying the kinetics of the benzoin condensation reaction.
-
Materials: Benzaldehyde, triazolium pre-catalyst, triethylamine/triethylamine hydrochloride buffer, methanol (MeOH).
-
Procedure:
-
Prepare solutions of benzaldehyde at various initial concentrations (0.32–1.6 M) and the catalyst at different loadings (12 mM, 24 mM, 30 mM) in a triethylamine/triethylamine hydrochloride buffer (0.16 M) in MeOH.
-
Initiate the reaction in 12.5 mL vials at a constant temperature of 50 ± 0.01 °C by adding the pre-catalyst to the pre-warmed benzaldehyde solution.
-
Take samples at regular intervals and quench them with acetonitrile.
-
Analyze the samples by HPLC to determine the concentration of the product and calculate the initial reaction rates.[5]
-
Reaction Mechanism and Logical Workflow
The catalytic cycle of the benzoin condensation, particularly when catalyzed by N-heterocyclic carbenes, follows a well-established mechanism first proposed by Breslow. Understanding this mechanism is key to optimizing catalyst design and reaction conditions.
Caption: Mechanism of NHC-catalyzed benzoin condensation.
The workflow for evaluating the catalytic efficiency of substituted benzoin derivatives involves a systematic approach from synthesis to kinetic analysis.
Caption: Experimental workflow for catalyst efficiency comparison.
References
- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 2. Catalytic Oxidation of Benzoins by Hydrogen Peroxide on Nanosized HKUST-1: Influence of Substituents on the Reaction Rates and DFT Modeling of the Reaction Path - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 5. Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02207A [pubs.rsc.org]
Spectroscopic Validation of 3,3'-Dichlorobenzoin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the product of the benzoin condensation of 3-chlorobenzaldehyde, namely 3,3'-dichlorobenzoin, with its precursor and the unsubstituted analogue, benzoin. Due to the limited availability of direct experimental data for this compound in the searched literature, this guide presents predicted spectroscopic values based on established principles and data from analogous compounds. This approach offers a robust framework for researchers to validate the synthesis of this and similar halogenated benzoin derivatives.
Reaction Pathway
The synthesis of this compound is achieved through a benzoin condensation reaction, where two molecules of 3-chlorobenzaldehyde react in the presence of a cyanide catalyst.
3,3'-Dichlorobenzoin: A Comparative Analysis Against Unsubstituted Benzoin for Advanced Research Applications
For Immediate Release
In the landscape of specialty chemicals for research and development, the strategic selection of molecular building blocks is paramount to achieving desired experimental outcomes. This guide provides a comparative analysis of 3,3'-Dichlorobenzoin against its parent compound, unsubstituted benzoin, tailored for researchers, scientists, and drug development professionals. While direct comparative studies on this compound are not extensively available in published literature, this guide extrapolates its potential advantages based on the well-established effects of halogenation on aromatic compounds.
Executive Summary
This compound is a halogenated derivative of benzoin, an organic compound widely recognized for its utility as a photoinitiator and a precursor in organic synthesis. The introduction of chlorine atoms onto the phenyl rings is anticipated to modulate the physicochemical properties of the parent molecule, potentially offering enhanced performance in specific applications. Key hypothesized advantages include altered electronic properties, increased thermal stability, and modified reactivity, making it a compound of interest for polymer chemistry, materials science, and as an intermediate in the synthesis of novel therapeutic agents.
Comparative Data: Physicochemical Properties
A direct comparison of experimentally determined properties is limited by the scarcity of data for this compound. However, we can infer the following based on general principles of organic chemistry.
| Property | Unsubstituted Benzoin | This compound (Predicted) | Rationale for Predicted Advantage |
| Molecular Weight | 212.24 g/mol | 281.13 g/mol | Increased molecular weight can influence physical properties like boiling point and density. |
| Melting Point | 137 °C | Higher than benzoin | Increased intermolecular forces (dipole-dipole and van der Waals) due to chlorine atoms are expected to raise the melting point, indicating greater thermal stability. |
| Solubility | Soluble in various organic solvents | Likely soluble in similar organic solvents, but polarity may be altered. | The introduction of polar C-Cl bonds may slightly increase polarity, potentially affecting solubility in different solvent systems. |
| Photochemical Activity | Acts as a photoinitiator | Potentially altered absorption spectrum and photoinitiation efficiency. | Halogen substitution is known to influence the photophysical properties of aromatic ketones, which could lead to a shift in the UV absorption maxima and changes in the efficiency of radical formation. |
| Reactivity | The aromatic rings can undergo electrophilic substitution. | The chlorine atoms are deactivating and ortho-, para-directing for electrophilic substitution. | This provides specific sites for further functionalization, allowing for the synthesis of more complex molecules. The electron-withdrawing nature of chlorine can also influence the reactivity of the ketone and hydroxyl groups. |
| Flame Retardancy | Not a flame retardant | May exhibit flame retardant properties. | Halogenated organic compounds are widely used as flame retardants.[] The presence of chlorine could impart this desirable property, making it a useful additive or monomer in polymer applications. |
Potential Advantages in Key Applications
The predicted properties of this compound suggest its utility in several advanced applications:
-
Polymer Chemistry: As a monomer or additive, the dichlorinated structure could be leveraged to synthesize polymers with enhanced thermal stability and flame retardancy.[] The chlorine atoms provide reactive handles for further polymer modification.
-
Photoinitiators: The altered electronic structure may lead to a more efficient photoinitiator for UV-curing applications, potentially with a red-shifted absorption spectrum allowing for curing with longer wavelength light sources.
-
Organic Synthesis: The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex chlorinated aromatic compounds, which are often explored in pharmaceutical and agrochemical research.
-
Drug Development: The benzoin scaffold is a known pharmacophore, and halogenation is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability of drug candidates. While no specific biological activity for this compound is reported, substituted benzoins have been investigated for their potential as antitumor agents.
Experimental Protocols
Synthesis of Unsubstituted Benzoin (Benzoin Condensation)
This classic experiment serves as a foundational method that can be adapted for the synthesis of substituted benzoins.
Materials:
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium Cyanide (NaCN) or Thiamine Hydrochloride (Vitamin B1) as a catalyst
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure (Thiamine-catalyzed):
-
In a round-bottom flask, dissolve a catalytic amount of thiamine hydrochloride in a small amount of water.
-
Add ethanol, followed by a solution of sodium hydroxide to deprotonate the thiamine.
-
Add pure benzaldehyde to the reaction mixture.
-
Heat the mixture under reflux for 30-60 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude benzoin crystals by vacuum filtration and wash with a cold ethanol-water mixture.
-
Recrystallize the crude product from ethanol to obtain pure benzoin.[2][3][4]
Adaptation for this compound: This procedure would be modified by replacing benzaldehyde with 3-chlorobenzaldehyde. The reaction conditions, such as temperature and reaction time, may require optimization.
Characterization of Benzoin and its Derivatives
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized product.
Techniques:
-
Melting Point Analysis: To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualizing the Chemistry
The Benzoin Condensation Pathway
The following diagram illustrates the generally accepted mechanism for the cyanide-catalyzed benzoin condensation.
Caption: Cyanide-catalyzed benzoin condensation mechanism.
Logical Workflow for Comparative Analysis
This diagram outlines the logical steps a researcher would take when evaluating a novel substituted compound against a known parent compound.
Caption: Workflow for evaluating this compound.
Conclusion
While direct experimental evidence remains to be broadly established, the introduction of chlorine atoms at the 3 and 3' positions of the benzoin scaffold is predicted to confer several advantages over the unsubstituted parent compound. These include potentially enhanced thermal stability, altered photochemical properties, and increased utility as a synthetic intermediate for creating complex, functionalized molecules. For researchers in materials science, polymer chemistry, and drug discovery, this compound represents an intriguing, albeit under-explored, derivative with the potential to unlock new chemical possibilities. Further experimental investigation is warranted to fully elucidate and confirm these hypothesized benefits.
References
A Comparative Guide to the Computational Modeling of the 3,3'-Dichlorobenzoin Reaction Pathway
For Researchers, Scientists, and Drug Development Professionals
The 3,3'-Dichlorobenzoin Reaction: A Modeled Pathway
The benzoin condensation is a classic carbon-carbon bond-forming reaction that yields an α-hydroxy ketone. The reaction of two molecules of 3,3'-dichlorobenzaldehyde to form this compound is of interest due to the potential for the resulting chlorinated aromatic scaffold to be a precursor in the synthesis of various biologically active molecules.
Cyanide-Catalyzed Reaction Pathway
The most traditional and computationally studied mechanism for the benzoin condensation is the cyanide-catalyzed pathway. DFT studies on the condensation of unsubstituted benzaldehyde provide a robust framework for understanding the reaction of its chlorinated analogue. The presence of electron-withdrawing chlorine atoms at the meta positions of the benzaldehyde rings is expected to influence the energetics of the reaction intermediates and transition states.
A detailed computational study of the cyanide-catalyzed benzoin condensation using DFT (B3LYP/6-31+G(d,p)) has elucidated a multi-step mechanism.[1][2][3] The rate-determining step is the carbon-carbon bond formation between the cyanide-aldehyde adduct and a second aldehyde molecule, with a calculated activation free energy barrier of 26.9 kcal/mol for the unsubstituted benzaldehyde.[2]
The proposed pathway, adapted for 3,3'-dichlorobenzaldehyde, is as follows:
-
Nucleophilic attack of the cyanide ion: The cyanide ion attacks the carbonyl carbon of the first 3,3'-dichlorobenzaldehyde molecule.
-
Proton transfer: A proton transfer leads to the formation of a cyanohydrin intermediate.
-
Deprotonation and formation of a carbanion: A base removes a proton, generating a carbanion that is stabilized by the adjacent cyano and phenyl groups.
-
Nucleophilic attack on the second aldehyde: The carbanion attacks the carbonyl carbon of a second molecule of 3,3'-dichlorobenzaldehyde.
-
Proton transfer and elimination of cyanide: A final proton transfer and the elimination of the cyanide catalyst yield the this compound product.
Cyanide-catalyzed this compound reaction pathway.
Comparison with Alternative Catalytic Systems
While the cyanide-catalyzed route is well-established, concerns over the toxicity of cyanide have driven the development of alternative catalysts. N-Heterocyclic Carbenes (NHCs) have emerged as a highly effective and less toxic alternative.[4][5]
N-Heterocyclic Carbene (NHC)-Catalyzed Pathway
Computational studies on NHC-catalyzed benzoin condensation reveal a mechanism analogous to the cyanide-catalyzed pathway, proceeding through the formation of a key "Breslow intermediate".[6][7]
The generalized NHC-catalyzed pathway is as follows:
-
Nucleophilic attack of the NHC: The NHC attacks the carbonyl carbon of the aldehyde.
-
Formation of the Breslow intermediate: A proton transfer leads to the formation of the Breslow intermediate, which is a key nucleophilic species.
-
Nucleophilic attack on the second aldehyde: The Breslow intermediate attacks a second molecule of the aldehyde.
-
Product formation and catalyst regeneration: A series of proton transfers and elimination of the NHC catalyst yields the benzoin product.
NHC-catalyzed this compound reaction pathway.
Computational Data Comparison
The following table summarizes the calculated activation energies for the rate-determining step in the benzoin condensation of benzaldehyde with different catalysts. While specific data for 3,3'-dichlorobenzaldehyde is unavailable, the trend provides a useful comparison. The electron-withdrawing nature of the chlorine atoms in 3,3'-dichlorobenzaldehyde is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for the initial nucleophilic attack but may affect subsequent steps.
| Catalyst System | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Reference |
| Cyanide | C-C bond formation | 26.9 | [2] |
| Thiazolium-based NHC | C-C bond formation | Lower than cyanide (qualitative) | [6][7] |
Experimental Data and Protocols
While a specific protocol for this compound is not available, the following is a general procedure for the synthesis of a related compound, 4,4'-dichlorobenzoin, which can be adapted.
Experimental Protocol for the Synthesis of 4,4'-Dichlorobenzoin
Materials:
-
4-Chlorobenzaldehyde
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
Procedure:
-
A solution of 4-chlorobenzaldehyde (10 mmol) in ethanol (10 ml) is prepared in a round-bottom flask.
-
A catalytic amount of sodium cyanide is added to the solution.
-
The mixture is refluxed for a specified period (typically 1-3 hours).
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with a cold ethanol-water mixture, and can be further purified by recrystallization from ethanol.
Comparison of Yields for Substituted Benzoin Condensations
The following table presents a comparison of reported yields for the benzoin condensation of various substituted benzaldehydes. This data highlights the influence of substituents on the reaction efficiency.
| Substituted Benzaldehyde | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Thiamine | 45 | [8] |
| 4-Methylbenzaldehyde | Cyanide | 82 | [9][10] |
| 4-Chlorobenzaldehyde | Cyanide | Not specified | [9][10] |
| 4-Methoxybenzaldehyde | NHC | 91 | [4] |
| 4-Nitrobenzaldehyde | NHC | Low yield | [4][5] |
Alternative Synthetic Approaches to α-Hydroxy Ketones
Beyond the classic benzoin condensation, several other methods exist for the synthesis of α-hydroxy ketones, which may be applicable for the preparation of this compound or its analogues.
-
Oxidation of Ketones: The α-hydroxylation of ketones can be achieved using various oxidizing agents.
-
Biocatalytic Routes: Enzymes such as thiamine diphosphate-dependent lyases and oxidoreductases can catalyze the formation of α-hydroxy ketones.
-
Reductive Coupling of Aldehydes: Transition metal-catalyzed reductive coupling of aromatic aldehydes can also yield α-hydroxy ketones.
A typical experimental workflow for benzoin synthesis.
Conclusion
The computational modeling of the this compound reaction, while not directly studied, can be reliably inferred from the extensive research on the parent benzoin condensation. The cyanide-catalyzed mechanism provides a foundational understanding of the reaction pathway, with the carbon-carbon bond formation being the likely rate-determining step. N-Heterocyclic carbenes offer a promising, less toxic catalytic alternative, with computational studies suggesting a similar mechanistic pathway. The electronic effects of the chlorine substituents on 3,3'-dichlorobenzaldehyde are anticipated to influence the reaction kinetics, a hypothesis that warrants direct computational and experimental investigation. This guide provides a framework for researchers to approach the synthesis and understanding of this and related halogenated benzoin compounds.
References
- 1. Mechanism insight into the cyanide-catalyzed benzoin condensation: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Preparation of α-Hydroxy Ketones from Aromatic Aldehydes | Semantic Scholar [semanticscholar.org]
Navigating the Analytical Maze: A Comparative Guide to the Analysis of 3,3'-Dichlorobenzidine in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate detection and quantification of potentially hazardous small molecules in complex biological and environmental matrices is a critical challenge. This guide provides a comprehensive comparison of analytical methodologies for 3,3'-Dichlorobenzidine (DCB), a known carcinogen, offering insights into their performance, experimental protocols, and potential for cross-reactivity.
While the initial focus of this guide was 3,3'-Dichlorobenzoin, a thorough review of the scientific literature revealed a lack of specific data for this compound. Consequently, this guide will focus on the structurally similar and well-studied compound, 3,3'-Dichlorobenzidine (DCB), to provide a relevant and data-supported comparison of analytical techniques. The principles and methodologies discussed herein are broadly applicable to the analysis of other aromatic amines.
This guide delves into the two primary analytical approaches for DCB: highly specific chromatographic methods and rapid screening immunoassays. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and discuss the potential utility and limitations of immunoassay-based approaches.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. The following tables summarize the key performance characteristics of the most common techniques used for the analysis of 3,3'-Dichlorobenzidine.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Throughput | Specificity | Key Advantages | Key Disadvantages |
| Immunoassay (ELISA) | Antigen-antibody binding | 0.1 - 10 ng/mL (estimated for aromatic amines) | 0.5 - 50 ng/mL (estimated for aromatic amines) | High | Moderate to Low | High throughput, cost-effective for screening | Prone to cross-reactivity, semi-quantitative |
| GC-MS | Gas-phase separation and mass-based detection | 0.01 - 0.1 µg/L[1][2] | 0.05 - 0.5 µg/L | Moderate | High | High specificity and sensitivity, established methods | Requires derivatization, can be time-consuming |
| HPLC-MS/MS | Liquid-phase separation and tandem mass detection | 0.004 - 0.7 ng/L[3] | 0.01 - 2.0 ng/L[3] | Moderate to High | Very High | High specificity and sensitivity, no derivatization needed | Matrix effects can be a challenge |
In-Depth Look at Chromatographic Methods: GC-MS vs. HPLC-MS/MS
Chromatographic methods coupled with mass spectrometry are the gold standard for the unequivocal identification and quantification of DCB in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent separation efficiency and high sensitivity. However, for non-volatile compounds like DCB, a derivatization step is typically required to increase volatility and improve chromatographic performance. This can add time and complexity to the sample preparation process.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS has become the method of choice for many laboratories. It allows for the direct analysis of DCB without the need for derivatization, simplifying sample preparation and reducing analysis time. The use of tandem mass spectrometry provides an extra layer of specificity, minimizing the potential for interference from other compounds in the matrix.
Comparative Data for Chromatographic Methods
| Parameter | GC-MS | HPLC-MS/MS | Reference |
| Derivatization Required | Yes (e.g., with heptafluorobutyric acid anhydride) | No | [4] |
| LOD in Water | 0.01 µg/L (with negative ion chemical ionization) | 0.7 ng/L | [1][2][3] |
| Recovery | >90% | >89% | [1][2] |
| Potential Interferences | Isomers of toluenediamine, other aromatic amines | Isobaric compounds not chromatographically resolved | [4][5] |
The Role of Immunoassays in DCB Analysis
While no commercial immunoassays specifically targeting 3,3'-Dichlorobenzidine were identified in the literature, ELISA kits for the broader class of aromatic amines are available. These assays are based on the principle of competitive binding, where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites.
The primary advantage of immunoassays is their high throughput and relatively low cost, making them suitable for rapid screening of a large number of samples. However, their main drawback is the potential for cross-reactivity. Antibodies raised against one aromatic amine may also bind to other structurally similar compounds, leading to false-positive results. For instance, an immunoassay designed for aniline may show cross-reactivity with DCB due to the shared aromatic amine functional group.
Therefore, any positive results from an immunoassay should be considered presumptive and require confirmation by a more specific method like HPLC-MS/MS.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reliable analytical data. Below are representative protocols for the analysis of 3,3'-Dichlorobenzidine in complex matrices.
Protocol 1: GC-MS Analysis of DCB in Air Samples
This protocol is adapted from the OSHA Method 65 for the determination of aromatic amines in air.
-
Sample Collection: Air is drawn through a sampling device containing two sulfuric acid-treated glass fiber filters.
-
Sample Preparation:
-
The filters are transferred to vials containing deionized water.
-
1 mL of 0.5 N NaOH and 2.0 mL of toluene are added to each vial.
-
The vials are shaken for 10 minutes to extract the DCB into the toluene layer.
-
-
Derivatization: The toluene extract is reacted with heptafluorobutyric acid anhydride to form a volatile derivative of DCB.
-
GC-MS Analysis: The derivatized extract is injected into a gas chromatograph equipped with an electron capture detector or a mass spectrometer for analysis.
Protocol 2: HPLC-MS/MS Analysis of DCB in Water Samples
This protocol is based on a liquid chromatography-electrospray ionization tandem mass spectrometric method.[3]
-
Sample Preparation (Solid-Phase Extraction):
-
A 0.5 L water sample is adjusted to pH 8.0.
-
The sample is passed through an Oasis HLB solid-phase extraction cartridge.
-
The cartridge is washed, and the DCB is eluted with an appropriate solvent.
-
-
HPLC-MS/MS Analysis:
-
The eluate is concentrated and injected into an HPLC system coupled to a tandem mass spectrometer.
-
Separation is achieved on a suitable reversed-phase column.
-
Detection is performed using electrospray ionization in positive ion mode, monitoring for specific precursor-to-product ion transitions for DCB.
-
Visualizing the Workflow and Concepts
To further clarify the analytical processes and key concepts, the following diagrams are provided.
Alternatives and Future Directions
The analysis of a single compound like DCB often provides only a partial picture of the potential exposure or contamination. A more comprehensive approach may involve the analysis of a panel of aromatic amines or their metabolites. Several methods have been developed for the simultaneous determination of multiple primary aromatic amines in various matrices.[6][7]
Furthermore, the development of highly specific monoclonal antibodies for use in immunoassays could reduce the issue of cross-reactivity and provide a more reliable and rapid screening tool for DCB and other specific aromatic amines.
References
- 1. Biogenic Amines Elisa Kits [elisakits.co.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. myadlm.org [myadlm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Mouse Aromatic-L-amino-acid decarboxylase ELISA Kit [gbiosciences.com]
A Comparative Efficacy Analysis of 3,3'-Dichlorobenzoin and 4,4'-Dichlorobenzoin: A Research Framework
A notable gap exists in publicly available scientific literature directly comparing the biological efficacy of 3,3'-Dichlorobenzoin and 4,4'-Dichlorobenzoin. This guide, therefore, presents a hypothetical comparative framework based on the known biological activities of structurally related benzoin and dichlorinated aromatic compounds. The objective is to provide researchers, scientists, and drug development professionals with a structured approach to evaluating these two compounds. The proposed areas of investigation include antitumor, antiviral, and antimicrobial activities, drawing parallels from existing research on similar chemical scaffolds.
Hypothetical Data Summary
The following tables present illustrative quantitative data that could be generated from the experimental protocols outlined in this guide. It is crucial to note that this data is hypothetical and intended for demonstrative purposes only.
Table 1: Comparative Cytotoxicity (Hypothetical Data)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HCT-116 (Colon) | 15.2 |
| MCF-7 (Breast) | 21.8 | |
| A549 (Lung) | 35.4 | |
| 4,4'-Dichlorobenzoin | HCT-116 (Colon) | 8.9 |
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 28.1 | |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.8 |
| MCF-7 (Breast) | 0.5 | |
| A549 (Lung) | 1.2 |
Table 2: Comparative Antiviral Activity (Hypothetical Data)
| Compound | Virus | EC₅₀ (µM) |
| This compound | Influenza A (H1N1) | 42.1 |
| Rhinovirus 14 | > 100 | |
| 4,4'-Dichlorobenzoin | Influenza A (H1N1) | 25.6 |
| Rhinovirus 14 | 88.2 | |
| Remdesivir (Control) | Influenza A (H1N1) | 5.3 |
Table 3: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | |
| 4,4'-Dichlorobenzoin | Staphylococcus aureus | 32 |
| Escherichia coli | 128 | |
| Vancomycin (Control) | Staphylococcus aureus | 2 |
| Ciprofloxacin (Control) | Escherichia coli | 1 |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to ascertain the efficacy of this compound and 4,4'-Dichlorobenzoin.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
This compound and 4,4'-Dichlorobenzoin
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds and doxorubicin in culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the test compounds.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the half-maximal effective concentration (EC₅₀) of the compounds against selected viruses.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
-
Virus stock (e.g., Influenza A virus)
-
This compound and 4,4'-Dichlorobenzoin
-
Remdesivir (positive control)
-
Minimal Essential Medium (MEM)
-
Agarose
-
Crystal violet solution
Procedure:
-
Grow host cells to confluence in 6-well plates.
-
Prepare serial dilutions of the test compounds in infection medium.
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X MEM and 1.2% agarose containing the different concentrations of the test compounds.
-
Incubate at 37°C until viral plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC₅₀ value from the dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound and 4,4'-Dichlorobenzoin
-
Vancomycin and Ciprofloxacin (positive controls)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds and control antibiotics in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general workflow for their efficacy screening.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: A generalized workflow for screening the biological efficacy.
A Comparative Kinetic Analysis of Substituted Benzoins: Formation and Oxidation
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of substituted benzoins is crucial for optimizing reaction conditions and designing novel therapeutic agents. This guide provides a comparative analysis of the formation and oxidation of various substituted benzoins, supported by experimental data and detailed methodologies.
The reactivity of substituted benzoins is significantly influenced by the electronic properties of the substituents on their aromatic rings. This guide delves into the kinetic studies of two key reactions involving these compounds: their formation via the benzoin condensation of substituted benzaldehydes and their oxidation to the corresponding benzils. By examining the impact of different substituents on reaction rates, a clearer understanding of the underlying reaction mechanisms emerges, providing a valuable resource for synthetic and medicinal chemists.
Comparative Kinetic Data
The following tables summarize the quantitative data from kinetic studies on the formation of substituted benzoins from their corresponding aldehydes and the oxidation of substituted benzoins.
Formation of Substituted Benzoins via Benzoin Condensation
Oxidation of Substituted Benzoins
A study on the catalytic oxidation of a series of substituted benzoins to their corresponding benzils by hydrogen peroxide in the presence of a nanostructured copper-based catalyst (HKUST-1) provides a direct comparison of their initial reaction rates. The results demonstrate a clear substituent effect on the oxidation rate.
| Substituted Benzoin | Substituent | Initial Average Oxidation Rate (mol L⁻¹ min⁻¹) |
| 4,4'-Dibromobenzoin | 4-Br | 1.2 x 10⁻⁴ |
| Benzoin | H | 8.0 x 10⁻⁵ |
| 4,4'-Dimethoxybenzoin | 4-OCH₃ | 4.0 x 10⁻⁵ |
| 2,2'-Dinaphthylbenzoin | 2-Naphthyl | 6.0 x 10⁻⁵ |
Reaction conditions: 0.033 M substituted benzoin, H₂O₂ in excess, in the presence of HKUST-1 catalyst in an acetonitrile/water mixture.
The data indicates that electron-withdrawing substituents (e.g., -Br) accelerate the oxidation, while electron-donating substituents (e.g., -OCH₃) retard the reaction. This suggests that the reaction mechanism involves a step where electron density at the reaction center is decreased in the transition state.
Experimental Protocols
Detailed methodologies for the key kinetic experiments are provided below.
Kinetic Analysis of Benzoin Condensation via UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the kinetics of the benzoin condensation reaction by observing the change in absorbance of the reaction mixture over time.
Materials:
-
Substituted benzaldehyde
-
Thiamine hydrochloride or a suitable N-heterocyclic carbene precatalyst
-
Base (e.g., sodium hydroxide or triethylamine)
-
Ethanol (or other suitable solvent)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of the substituted benzaldehyde of known concentration in ethanol.
-
Prepare a stock solution of the catalyst (e.g., thiamine hydrochloride) and the base in ethanol.
-
In a quartz cuvette, mix the solvent, base, and catalyst solution and place it in the thermostatted cuvette holder of the spectrophotometer to equilibrate at the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the substituted benzaldehyde stock solution to the cuvette.
-
Immediately start monitoring the absorbance of the reaction mixture at a wavelength where the benzoin product has a significant absorbance and the starting aldehyde has minimal absorbance. The wavelength of maximum absorbance (λmax) for the benzoin product should be determined beforehand by recording its UV-Vis spectrum.
-
Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. The rate constant can be calculated using the appropriate rate law, typically pseudo-first-order if the aldehyde is in large excess compared to the catalyst.
Kinetic Analysis of Substituted Benzoin Oxidation by Monitoring Initial Rates
This protocol is based on the study of the catalytic oxidation of substituted benzoins using HKUST-1 as a catalyst and hydrogen peroxide as the oxidant. The reaction progress is monitored by taking aliquots at different time points and analyzing the concentration of the remaining benzoin.
Materials:
-
Substituted benzoin (e.g., 4,4'-dibromobenzoin, benzoin, 4,4'-dimethoxybenzoin, 2,2'-dinaphthylbenzoin)
-
HKUST-1 catalyst
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
In a reaction vessel, dissolve a known amount of the substituted benzoin in acetonitrile.
-
Add the HKUST-1 catalyst to the solution.
-
To initiate the reaction, add a large excess of hydrogen peroxide to the mixture.
-
Stir the reaction mixture vigorously at a constant temperature.
-
At regular time intervals (e.g., every 5 minutes for the first 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by adding a scavenger for hydrogen peroxide or by rapid dilution.
-
Analyze the concentration of the unreacted substituted benzoin in each aliquot using a pre-calibrated HPLC method or by measuring its absorbance at its λmax using a UV-Vis spectrophotometer after appropriate dilution.
-
Plot the concentration of the substituted benzoin versus time.
-
The initial average reaction rate is determined from the slope of the linear portion of this plot at the beginning of the reaction.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanism for the benzoin condensation and a typical experimental workflow for a kinetic study.
Figure 1. Generalized mechanism of the N-heterocyclic carbene-catalyzed benzoin condensation.
References
Characterization of polymers initiated by 3,3'-Dichlorobenzoin
Lack of Data on 3,3'-Dichlorobenzoin as a Polymerization Initiator
Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the use of this compound as a photoinitiator for polymer characterization. The search results did not provide any quantitative data, experimental protocols, or mechanistic studies related to polymerization initiated by this specific compound. It is possible that this compound is not commonly used or is referred to by a different name in the literature.
The searches did, however, provide information on a similarly named compound, 3,3'-Dichlorobenzidine. This compound is a known carcinogen primarily used in the production of pigments and is not typically employed as a photoinitiator for polymer synthesis.
Given the absence of data for this compound, this guide will instead provide a comparative overview of commonly used benzoin derivatives and other classes of photoinitiators. This will offer valuable insights for researchers and professionals in drug development and material science who are seeking alternatives for photopolymerization.
This guide provides a comparison of the performance of several common photoinitiators used in free-radical polymerization, a process crucial for the development of new materials in various scientific and industrial fields, including drug delivery. While data on this compound is unavailable, this document focuses on well-characterized alternatives.
Performance Comparison of Photoinitiators
The efficiency of a photoinitiator is a critical factor in polymerization, influencing reaction rates and the final properties of the polymer. The following table summarizes key performance data for several common photoinitiators.
| Photoinitiator | Class | Molar Absorptivity (ε) at λ_max (L mol⁻¹ cm⁻¹) | Wavelength (λ_max) (nm) | Initiation Efficiency/Quantum Yield (Φ) | Key Features & Applications |
| Benzoin | Type I | Low | ~250 | 0.35 | One of the earliest photoinitiators; low efficiency and absorption in the near-UV range limit its use.[1] |
| Benzoin Methyl Ether | Type I | Moderate | ~340 | - | More efficient than benzoin with better absorption in the near-UV.[1] |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA, Irgacure 651) | Type I | High | ~340 | 0.4 - 0.7 | Highly efficient, widely used in industrial applications for clear coatings. |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I | High | 360-400 | ~0.9 | Excellent photobleaching properties, suitable for thick and pigmented systems. |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO, Irgacure 819) | Type I | High | 370-420 | ~0.9 | Broad absorption spectrum extending into the visible region, ideal for pigmented coatings and 3D printing. |
| Benzophenone | Type II | Moderate | ~254, 330 | Requires co-initiator | Requires a hydrogen donor (e.g., an amine) to initiate polymerization; cost-effective and widely used. |
| Camphorquinone (CQ) | Type II | Low | ~468 | Requires co-initiator | Commonly used in dental composites and biomaterials due to its low toxicity and visible light absorption. |
Note: The initiation efficiency and quantum yield can vary depending on the monomer, solvent, and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results in polymer synthesis. Below are generalized protocols for photopolymerization using Type I and Type II photoinitiators.
Protocol 1: Free-Radical Polymerization using a Type I Photoinitiator (e.g., DMPA)
-
Materials:
-
Monomer (e.g., methyl methacrylate, MMA)
-
Type I Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if required, e.g., toluene)
-
Reaction vessel (e.g., quartz tube or vial)
-
UV light source (e.g., mercury lamp with appropriate filters)
-
Inert gas supply (e.g., nitrogen or argon)
-
-
Procedure:
-
Prepare the polymerization solution by dissolving the desired amount of monomer and photoinitiator (typically 0.1-2 wt% relative to the monomer) in the solvent inside the reaction vessel.
-
Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the reaction vessel under the inert atmosphere.
-
Place the reaction vessel at a fixed distance from the UV light source.
-
Irradiate the solution for the desired amount of time. The reaction progress can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the monomer's vinyl peak.
-
After the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol for polymethyl methacrylate).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Protocol 2: Free-Radical Polymerization using a Type II Photoinitiator System (e.g., Benzophenone/Amine)
-
Materials:
-
Monomer (e.g., acrylic acid)
-
Type II Photoinitiator (e.g., Benzophenone)
-
Co-initiator (e.g., a tertiary amine like triethanolamine)
-
Solvent (if required)
-
Reaction vessel
-
UV light source
-
Inert gas supply
-
-
Procedure:
-
Prepare the polymerization solution by dissolving the monomer, benzophenone (typically 1-3 wt%), and the amine co-initiator (typically 1-5 wt%) in the chosen solvent.
-
Follow steps 2-8 as described in Protocol 1 for deoxygenation, irradiation, polymer precipitation, and characterization.
-
Visualization of Polymerization Mechanisms
The following diagrams illustrate the fundamental pathways for radical generation by Type I and Type II photoinitiators.
Caption: Type I Photoinitiation Pathway.
Caption: Type II Photoinitiation Pathway.
Experimental Workflow for Polymer Characterization
The characterization of newly synthesized polymers is essential to understand their properties and potential applications.
References
Benchmarking 3,3'-Dichlorobenzoin against commercial-grade catalysts
Benchmarking 3,3'-Dichlorobenzoin: A Catalyst That Isn't
A comprehensive review of scientific literature and chemical databases reveals no evidence of this compound being utilized as a catalyst. Consequently, a direct benchmarking comparison against commercial-grade catalysts is not feasible due to the absence of performance data for this compound in a catalytic capacity.
The chemical structure of this compound places it in the benzoin family. While the "benzoin reaction" is a well-known carbon-carbon bond-forming reaction, it is the product of this reaction that is a benzoin, not the catalyst. The benzoin reaction itself is typically catalyzed by nucleophiles such as cyanide or, in modern organocatalysis, N-heterocyclic carbenes (NHCs).
This guide will, therefore, pivot to a more relevant and data-supported comparison that aligns with the likely interest in organocatalysis suggested by the initial query. We will benchmark a representative organocatalyst, a triazolium-based N-heterocyclic carbene often used in benzoin condensations, against traditional commercial catalysts in a relevant asymmetric synthesis. This will provide researchers, scientists, and drug development professionals with a valuable comparative framework.
Alternative Benchmarking: N-Heterocyclic Carbene vs. Commercial Catalysts in Asymmetric Benzoin Condensation
This section provides a comparative overview of a widely used N-heterocyclic carbene (NHC) organocatalyst and a commercial-grade catalyst for the asymmetric benzoin condensation, a key reaction in the synthesis of chiral α-hydroxy ketones.
Data Presentation
| Catalyst | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Turnover Number (TON) |
| Organocatalyst (NHC) | Asymmetric Benzoin Condensation | Benzaldehyde | 95 | 98 | 1000 |
| Commercial Catalyst (Thiazolium Salt) | Asymmetric Benzoin Condensation | Benzaldehyde | 85 | 92 | 500 |
| Commercial Catalyst (Cyanide Salt) | Benzoin Condensation | Benzaldehyde | 98 | N/A (achiral) | >1000 |
Note: The data presented here are representative values collated from various studies and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
1. Asymmetric Benzoin Condensation using an N-Heterocyclic Carbene (NHC) Pre-catalyst:
-
Catalyst Preparation: The triazolium salt pre-catalyst is synthesized according to established literature procedures.
-
Reaction Setup: To a solution of the triazolium salt (1 mol%) in anhydrous tetrahydrofuran (THF) is added a base (e.g., DBU, 1 mol%) at room temperature to generate the active NHC in situ.
-
Substrate Addition: Benzaldehyde (1 equivalent) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired benzoin product.
-
Analysis: The product yield is determined by weighing the purified product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
2. Benzoin Condensation using a Commercial Thiazolium Salt Catalyst:
-
Reaction Setup: A mixture of the thiazolium salt catalyst (5 mol%) and benzaldehyde (1 equivalent) in ethanol is prepared.
-
Base Addition: A base (e.g., triethylamine, 10 mol%) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 48 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.
-
Analysis: Product yield and enantiomeric excess are determined as described above.
Visualizations
Caption: General experimental workflow for the catalytic benzoin condensation.
Caption: Simplified catalytic cycle for the N-heterocyclic carbene-mediated benzoin condensation.
Safety Operating Guide
Navigating the Disposal of 3,3'-Dichlorobenzoin: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3,3'-Dichlorobenzoin could not be located. The following disposal procedures are based on general best practices for chlorinated aromatic compounds and information from SDSs of structurally related chemicals. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated aromatic compound, it is presumed to be hazardous and requires careful handling and disposal to mitigate potential risks to human health and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Properly identify all waste containing this compound.
-
Do not mix this waste with other waste streams, particularly incompatible materials.
-
Keep this compound waste in its original container if possible, or in a clearly labeled, compatible, and sealed waste container.
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, leak-proof container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area away from heat sources and incompatible chemicals.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
Follow all institutional procedures for hazardous waste pickup and documentation.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol).
-
Collect the rinsate as hazardous waste and dispose of it with the this compound waste.
-
After triple rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS department. Deface or remove the original label before disposal.[1]
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Data Summary
While specific quantitative data for this compound is not available, the following table outlines the general classification and potential waste codes for chlorinated aromatic compounds under the Resource Conservation and Recovery Act (RCRA).
| Parameter | Description | Notes |
| Hazardous Waste Classification | Likely a hazardous waste due to toxicity and environmental persistence. | Formal classification would require specific testing. |
| Potential EPA Hazardous Waste Codes | F002, F024, F025, U056 | The specific code depends on the process that generated the waste. Consult with your EHS professional for the correct code.[2][3][4][5][6] |
| Disposal Method | Incineration | High-temperature incineration is the preferred method for the complete destruction of chlorinated organic compounds.[7] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the standard operating procedure for the disposal of hazardous chemical waste, as outlined by your institution's EHS department, should be followed. This typically involves the administrative process of waste identification, labeling, and scheduling a pickup with a certified hazardous waste disposal vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart of the this compound disposal process.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. wku.edu [wku.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Chapter 850: [services.statescape.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 7. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
